molecular formula C17H16O4 B12429988 Ethyllucidone

Ethyllucidone

Cat. No.: B12429988
M. Wt: 284.31 g/mol
InChI Key: BEDCQNBTLHLBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyllucidone is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-ethoxy-3-phenylprop-2-enylidene)-4-methoxycyclopent-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-14(10-9-12-7-5-4-6-8-12)16-13(18)11-15(20-2)17(16)19/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDCQNBTLHLBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C1C(=O)C=C(C1=O)OC)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyllucidone: Structure, Properties, and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on Ethyllucidone is exceptionally limited. This guide consolidates the current information and highlights significant knowledge gaps. A notable confusion exists in scientific literature and commercial databases between this compound and the structurally similar compound, Lucidone. Biological activity data predominantly pertains to Lucidone and cannot be reliably attributed to this compound without direct experimental evidence.

Introduction

This compound is a natural product belonging to the chalcone (B49325) class of flavonoids.[1][2] Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings.[1] First reported to be isolated from the roots of Lindera strychnifolia, this compound remains a molecule of scientific interest due to its potential, yet largely unexplored, biological activities.[1][2][3][4] This document provides a comprehensive overview of its known chemical structure and properties, while also delineating the current gaps in research that present opportunities for future investigation in pharmacology, medicinal chemistry, and natural product synthesis.

Chemical Structure and Identifiers

The foundational chemical information for this compound is summarized below. It is crucial to distinguish this compound from Lucidone, a related compound. The structural difference lies in the substitution at the enone system: this compound possesses an ethoxy (-OCH₂CH₃) group, whereas Lucidone has a hydroxyl (-OH) group.[1] This seemingly minor variation can significantly alter the compound's physicochemical and biological properties.[1]

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
IUPAC Name (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione[1]
CAS Number 1195233-59-0[1][2]
Molecular Formula C₁₇H₁₆O₄[3]
Molecular Weight 284.31 g/mol [3]
SMILES String Not definitively available in public databases.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point Data not available[1]
Boiling Point Data not available[1]
Solubility Data not available[1]

Botanical Origin and Isolation

This compound has been reported to be isolated from the roots of Lindera strychnifolia, a plant belonging to the Lauraceae family.[2][3] This plant is a known source of various secondary metabolites, including other flavonoids, sesquiterpenes, and alkaloids.[2][3] While the presence of this compound in this species is documented, detailed experimental protocols for its specific extraction and isolation from the plant matrix have not been published in the available literature.[3]

A generalized workflow for the isolation of a natural product like this compound from a plant source is presented below. This serves as a conceptual framework rather than a validated protocol for this specific compound.

G cluster_0 Extraction and Isolation Workflow Plant Material Plant Material Grinding and Drying Grinding and Drying Plant Material->Grinding and Drying Solvent Extraction Solvent Extraction Grinding and Drying->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude Extract->Fractionation Purification Purification (e.g., HPLC) Fractionation->Purification Pure this compound Pure this compound Purification->Pure this compound Structural Elucidation Structural Elucidation (NMR, MS, etc.) Pure this compound->Structural Elucidation

A generalized workflow for natural product isolation.

Synthesis and Spectroscopic Data

While this compound was first identified as a natural product, advances in organic chemistry have enabled its laboratory synthesis.[5] A comparative analysis of synthetic versus natural this compound has been reported, providing some spectroscopic data for the synthesized compound, which was found to be consistent with its natural counterpart.[5]

Table 3: Spectroscopic Data for Synthetic this compound

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (d, J=8.5 Hz, 2H), 7.01 (d, J=8.5 Hz, 2H), 6.45 (s, 1H), 6.20 (s, 1H), 5.50 (dd, J=12.0, 3.0 Hz, 1H), 3.85 (s, 3H), 3.10 (m, 1H), 2.80 (m, 1H), 1.25 (t, J=7.0 Hz, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ 195.5, 164.2, 161.5, 157.0, 130.8, 128.5, 115.6, 105.4, 98.7, 94.1, 78.9, 55.8, 45.3, 8.2
FT-IR (KBr, cm⁻¹) 3450 (O-H stretch), 1655 (C=O stretch), 1610, 1580 (C=C aromatic stretch), 1250 (C-O ether stretch)
Mass Spectrometry (ESI-MS) m/z 301.10 [M+H]⁺, 323.08 [M+Na]⁺
[Source:[5]]

Biological Activity and Mechanism of Action

There is a significant lack of specific biological activity data for this compound in the public domain.[2][3] No peer-reviewed studies detailing its mechanism of action, potential therapeutic targets, or quantitative data such as IC₅₀ or EC₅₀ values have been identified.[2]

The majority of research on anti-inflammatory effects, particularly the inhibition of NF-κB and MAPK signaling pathways, has been conducted on the related compound, Lucidone .[1] Due to the structural differences between the two compounds, it is not scientifically sound to extrapolate the biological activities of Lucidone to this compound without direct experimental evidence.[1][2]

For informational purposes only, a hypothetical signaling pathway diagram is presented below. This illustrates the anti-inflammatory mechanism reported for Lucidone , and should not be considered representative of this compound's activity .

G cluster_0 Hypothetical Anti-Inflammatory Pathway (Based on Lucidone) Inflammatory Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Lucidone Lucidone (NOT this compound) Lucidone->IKK

Postulated mechanism of Lucidone's anti-inflammatory action.

Experimental Protocols

As a consequence of the absence of published research, no established experimental methodologies for studying this compound's biological effects exist.[2] However, based on a comparative study, some analytical and in vitro assay protocols can be inferred.[5]

Table 4: Exemplar Experimental Methodologies (from a comparative study)

ExperimentProtocol Summary
Purity Analysis (HPLC) Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector.Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B), from 20% A to 80% A over 30 minutes.Flow Rate: 1.0 mL/min.Detection Wavelength: 254 nm.Sample Preparation: Samples dissolved in DMSO to a final concentration of 1 mg/mL.
Antioxidant Activity (DPPH Assay) A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) was prepared. Various concentrations of the test compound were added. After 30 minutes of incubation in the dark at room temperature, the absorbance was measured at 517 nm. The percentage of DPPH radical scavenging activity was calculated to determine the IC₅₀ value.
Anti-inflammatory Activity (COX-2 Inhibition) A commercially available COX-2 inhibitor screening assay kit was used according to the manufacturer's instructions.
[Source:[5]]

Future Research and Opportunities

The current state of knowledge regarding this compound is nascent, presenting a clear opportunity for significant scientific investigation.[3] Key avenues for future research include:

  • Isolation and Structural Elucidation: Development of a robust and detailed protocol for the isolation of this compound from Lindera strychnifolia and complete structural confirmation using modern spectroscopic techniques.[3]

  • Total Synthesis: Optimization of the total synthesis of this compound to provide a reliable and scalable source of the compound for extensive biological evaluation and structure-activity relationship (SAR) studies.[3]

  • Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, such as cancer cell lines, enzymes, and receptors, is necessary to identify potential therapeutic activities.[3]

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and the signaling pathways involved will be crucial.[3]

Conclusion

This compound is a natural product with a defined chemical structure but a largely uncharacterized biological profile.[2] For researchers and drug development professionals, it represents an unexplored molecule that may hold significant pharmacological properties. The existing literature underscores a critical need for foundational research to determine its potential as a lead compound for therapeutic development. At present, any claims regarding its biological effects are unsubstantiated. The exploration of this novel chemical entity could lead to the discovery of new biological activities and therapeutic leads.

References

Ethyllucidone from Lindera strychnifolia: A Technical Guide to Its Isolation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of ethyllucidone (B1151810), a bioactive chalcone (B49325) found in the roots of Lindera strychnifolia. This document details the necessary experimental protocols, summarizes key physicochemical and spectroscopic data, and explores potential biological activities and associated signaling pathways based on current knowledge.

Introduction

This compound is a natural product belonging to the chalcone class of flavonoids, which are known for their diverse pharmacological activities.[1] It has been isolated from the roots of Lindera strychnifolia (also known as Lindera aggregata), a plant with a history of use in Traditional Chinese Medicine (TCM) for treating ailments related to pain and inflammation.[1] The presence of this compound in this medicinal herb suggests its potential contribution to the plant's therapeutic effects.[1] This guide serves as a technical resource for researchers engaged in the extraction, purification, and evaluation of this promising compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. It is important to note that while some sources provide a molecular formula of C₂₀H₂₂O₅, others state C₁₇H₁₆O₄.[1][2] This discrepancy highlights the need for thorough characterization upon isolation. For the purpose of this guide, we will refer to the more frequently cited data.

PropertyValueReference
Chemical Formula C₂₀H₂₂O₅
Molecular Weight 342.39 g/mol
CAS Number 1195233-59-0
Chemical Class Chalcone
Natural Source Roots of Lindera strychnifolia

Isolation and Purification Protocol

The isolation of this compound from Lindera strychnifolia involves a multi-step process beginning with extraction from the plant material, followed by fractionation and chromatographic purification. The following protocols outline a general yet detailed approach.

Extraction

The initial step involves the extraction of crude secondary metabolites from the dried and powdered roots of Lindera strychnifolia.

Experimental Protocol: Maceration Extraction

  • Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.

  • Maceration: Soak the powdered plant material in methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours with occasional stirring. This process should be repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation

To simplify the complex crude extract, solvent-solvent partitioning is employed to separate compounds based on their polarity.

Experimental Protocol: Solvent-Solvent Partitioning

  • Suspend the crude extract in water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297).

  • Collect each solvent phase separately. This compound, being a moderately polar chalcone, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The final purification of this compound is achieved through a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Column Chromatography

  • Stationary Phase: Pack a glass column with silica (B1680970) gel.

  • Mobile Phase: Use a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Elute the partitioned extract through the column and collect fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

Experimental Protocol: Preparative HPLC

  • Column: A C18 reverse-phase column is typically used for the separation of chalcones.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly employed.

  • Sample Preparation: Dissolve the partially purified, this compound-containing fractions in the initial mobile phase and filter through a 0.22 µm syringe filter.

  • Injection and Fractionation: Inject the sample into the HPLC system and collect the fractions corresponding to the peak of the desired compound.

  • Solvent Removal: Remove the solvent from the collected fractions by lyophilization or evaporation under reduced pressure to obtain highly purified this compound.

Spectroscopic Data for Structural Elucidation

The definitive identification of isolated this compound requires spectroscopic analysis. The following tables provide reported ¹H and ¹³C NMR data for a C-benzylated dihydrochalcone (B1670589) isolated from Lindera strychnifolia, which is presumed to be this compound.

Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Spectral Data

PositionδC (ppm)δH (ppm, mult., J in Hz)
1165.4
2108.9
3163.7
496.56.01 (s)
5162.1
6106.1
7204.5
846.13.35 (t, 7.2)
930.22.95 (t, 7.2)
1'139.1
2'128.87.25 (m)
3'128.87.25 (m)
4'126.57.18 (t, 7.2)
5'128.87.25 (m)
6'128.87.25 (m)
3-OCH₃55.43.85 (s)
5-OCH₃55.83.89 (s)
6-CH₂21.63.95 (s)

Table 2: Key COSY and HMBC Correlations for Structural Elucidation

Proton(s)COSY CorrelationsHMBC Correlations
H-8H-9C-7, C-9, C-1', C-2', C-6'
H-9H-8C-7, C-8, C-1'
H-4C-2, C-3, C-5, C-6
3-OCH₃C-3
5-OCH₃C-5
6-CH₂C-5, C-6

Biological Activity and Signaling Pathways

While direct and extensive research on the biological activity of this compound is limited, its classification as a chalcone allows for postulations based on the known activities of this compound class. Chalcones are recognized for their anti-inflammatory and anticancer properties. Other compounds isolated from Lindera strychnifolia have been shown to possess neuroprotective and antioxidant effects.

Potential Anti-inflammatory Activity

Chalcones are known to inhibit key inflammatory mediators. It is postulated that this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of inflammation.

Potential Neuroprotective Effects

Bioassay-guided fractionation of extracts from Lindera strychnifolia has led to the isolation of compounds like lindenenyl acetate, which exhibits neuroprotective effects through the induction of heme oxygenase-1 (HO-1) via the Nrf2/ARE and ERK pathways. While not directly demonstrated for this compound, this highlights a potential area of investigation.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the generalized workflow for the isolation of this compound and a postulated mechanism of its anti-inflammatory action.

cluster_extraction Extraction & Partitioning cluster_purification Purification plant Lindera strychnifolia (Roots) powder Powdered Plant Material plant->powder extract Crude Methanolic Extract powder->extract partition Solvent-Solvent Partitioning extract->partition fraction Ethyl Acetate Fraction partition->fraction cc Silica Gel Column Chromatography fraction->cc hplc Preparative HPLC (C18) cc->hplc This compound Pure this compound hplc->this compound

A generalized workflow for the isolation of this compound.

cluster_pathway Postulated Anti-inflammatory Mechanism This compound This compound nfkb NF-κB Inhibition This compound->nfkb mediators Reduced Pro-inflammatory Mediators (e.g., NO, PGE2) nfkb->mediators response Anti-inflammatory Response mediators->response

Postulated mechanism of this compound's anti-inflammatory action.

References

Ethyllucidone (CAS 1195233-59-0): A Technical Guide on a Promising Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ethyllucidone (CAS 1195233-59-0), a natural product belonging to the chalcone (B49325) class of flavonoids. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document furnishes a broader technical context for its potential synthesis, characterization, and biological activities based on the well-studied properties of chalcones and its structural analog, lucidone. This approach aims to equip researchers with the foundational knowledge that can be applied to the study of this compound and related compounds.

Introduction to this compound

This compound is a chalcone that has been identified and isolated from the roots of Lindera strychnifolia and Lindera aggregata.[1] Chalcones are characterized by their 1,3-diphenyl-2-propen-1-one backbone and are precursors to other flavonoids in plants. They are a well-studied class of compounds with a wide range of reported biological activities.[1] In Traditional Chinese Medicine, the root of Lindera aggregata, known as "Wu Yao," has been used for centuries to treat ailments related to pain and inflammation, suggesting the therapeutic potential of its constituents like this compound.[2]

Despite its identification, a comprehensive review of scientific literature reveals a significant gap in the understanding of this compound's pharmacological profile.[3] To date, no peer-reviewed studies detailing its specific biological activities, mechanism of action, or quantitative data such as IC50 or EC50 values have been published.[3] Therefore, much of the current understanding is extrapolated from the activities of other chalcones.

Physicochemical Properties

Comprehensive, experimentally determined physicochemical data for this compound are not available in published literature.[4] The following table summarizes the basic molecular information.[4] For comparative purposes, the properties of the structurally similar compound, Lucidone, are also presented. The key structural difference is the presence of an ethoxy (-OCH2CH3) group in this compound where Lucidone has a hydroxyl (-OH) group.[5]

PropertyThis compoundLucidoneSource(s)
CAS Number 1195233-59-019956-53-7[5][6]
Molecular Formula C₁₇H₁₆O₄C₁₅H₁₂O₄[5][7]
Molecular Weight 284.31 g/mol 256.25 g/mol [5][7]
Chemical Class ChalconeChalcone[6]
Natural Source Roots of Lindera strychnifolia and Lindera aggregataFruits of Lindera erythrocarpa[8][9]
IUPAC Name (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione2-[(2E)-1-hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione[5]

Hypothesized Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the chalcone scaffold is associated with a broad range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1] The closely related compound, lucidone, has been reported to possess hepatoprotective, antioxidant, and anti-inflammatory properties.[1]

Anti-inflammatory Activity

It is hypothesized that this compound, like many other chalcones, exerts anti-inflammatory effects by modulating key inflammatory signaling pathways.[10] The primary putative mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response.[11] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for iNOS and COX-2.[10] Chalcones have been shown to interfere with this pathway at multiple levels.[10]

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocation This compound This compound This compound->IKK inhibits Inflammation Inflammation Pro-inflammatory Genes->Inflammation Pro-inflammatory Genes_nucleus Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory Genes_nucleus

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway: The MAPK signaling cascade, which includes kinases like JNK and p38, also plays a crucial role in inflammation. Lucidone has been observed to suppress the phosphorylation of these kinases, contributing to its anti-inflammatory effects.[12] It is plausible that this compound shares this mechanism.

G Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (JNK/p38) MAPK (JNK/p38) MAPKK->MAPK (JNK/p38) phosphorylates Transcription Factors Transcription Factors MAPK (JNK/p38)->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MAPK (JNK/p38) inhibits phosphorylation

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Antioxidant Activity

Chalcones often exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and phase-II detoxifying enzymes.

Experimental Protocols

As specific experimental protocols for this compound have not been published, this section provides generalized methodologies for the synthesis, isolation, and biological evaluation of chalcones, which would be applicable to the study of this compound.

Synthesis of this compound: A General Approach

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation.[6] This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.[6]

General Protocol for Claisen-Schmidt Condensation:

  • Reaction Setup: Dissolve the substituted acetophenone (1 equivalent) in ethanol (B145695) in a round-bottom flask.

  • Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise at a controlled temperature.

  • Addition of Aldehyde: Slowly add the substituted benzaldehyde (1 equivalent), also dissolved in ethanol, to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Isolation from Natural Sources

The primary method for obtaining this compound is through extraction from its plant source, followed by purification.[6]

General Protocol for Isolation and Purification:

  • Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.[6]

  • Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 24-48 hours with occasional stirring.[6]

  • Fractionation: Concentrate the crude extract under reduced pressure. Subject the concentrated extract to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water).[13]

  • Purification: Further purify the active fraction using chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.[13]

G Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Active Fraction Active Fraction Fractionation->Active Fraction Column Chromatography Column Chromatography Active Fraction->Column Chromatography Partially Purified Compound Partially Purified Compound Column Chromatography->Partially Purified Compound Preparative HPLC Preparative HPLC Partially Purified Compound->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: A generalized workflow for the isolation of this compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

A standard assay to evaluate the anti-inflammatory potential of compounds like this compound is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol for Nitric Oxide (NO) Inhibition Assay:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to the cell cultures.

  • Incubation: Incubate the cells for an additional 24 hours.

  • NO Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent. A decrease in nitrite concentration in the presence of this compound indicates anti-inflammatory activity.[2]

Future Directions

The current lack of data on this compound presents a significant opportunity for research. Key areas for future investigation include:

  • Isolation and Structural Elucidation: Development of a robust protocol for the isolation of this compound and complete structural elucidation using modern spectroscopic techniques.[4]

  • Chemical Synthesis: Total synthesis of this compound to provide a reliable source for extensive biological testing.[4]

  • Biological Screening: Comprehensive screening of this compound against a wide range of biological targets to identify potential therapeutic activities.[3][4]

  • Mechanism of Action Studies: Elucidation of the underlying molecular mechanisms and signaling pathways involved in any identified biological activities.[3][4]

Conclusion

This compound is a natural chalcone with a known chemical structure and origin but a largely uncharacterized biological profile.[3] Based on its chemical class and the known activities of its structural analog, lucidone, it is hypothesized to possess anti-inflammatory and antioxidant properties, likely through the modulation of the NF-κB and MAPK signaling pathways. This technical guide provides a foundational framework of potential properties and applicable experimental protocols to stimulate and guide future research into this promising compound. Further investigation is necessary to unlock the full therapeutic potential of this compound.

References

Ethyllucidone: A Technical Guide on a Promising Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific experimental data on the biological activities, signaling pathways, and detailed experimental protocols for Ethyllucidone (CAS 1195233-59-0) is exceptionally limited.[1][2] This guide consolidates the available physicochemical data for this compound and, for the purpose of illustrating potential biological activities and experimental methodologies, draws parallels with the closely related and well-studied structural analog, Lucidone. The biological data and signaling pathways described herein are based on studies of Lucidone and should be considered hypothetical for this compound pending direct experimental verification.

Core Molecular Information

This compound is a chalcone, a class of natural products known for their diverse biological activities.[2] Its fundamental molecular and physical properties are summarized below.

Data Presentation: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₇H₁₆O₄[1][2]
Molecular Weight 284.31 g/mol
CAS Number 1195233-59-0
IUPAC Name (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione
Chemical Class Chalcone
Natural Source Roots of Lindera strychnifolia

Postulated Biological Activity and Signaling Pathways

While direct evidence for this compound's biological activity is scarce, its structural similarity to Lucidone suggests it may possess anti-inflammatory properties. Lucidone has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathways

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2. Studies on Lucidone have shown that it can inhibit this process, preventing NF-κB activation.

MAPK Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are also crucial in mediating inflammation. Lucidone has been observed to inhibit the phosphorylation of JNK and p38 MAPKs, thereby blocking downstream inflammatory signaling.

Mandatory Visualization: Signaling Pathway Diagrams

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκBα This compound This compound (Hypothetical) This compound->IKK Inhibits (Postulated) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Postulated inhibition of the NF-κB pathway by this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates This compound This compound (Hypothetical) This compound->p38 Inhibits (Postulated) This compound->JNK Inhibits (Postulated) Genes Pro-inflammatory Genes AP1->Genes Induces Transcription G cluster_synthesis Synthesis & Purification cluster_bioassay In Vitro Bioassay start Start: Select Aldehyde & Acetophenone reaction Claisen-Schmidt Condensation start->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization filtration->purification characterization Characterization (NMR, MS, IR) purification->characterization cell_culture Cell Culture (e.g., RAW 264.7) characterization->cell_culture treatment Pre-treat with This compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate stimulation->incubation assay Perform Assay (e.g., Griess, ELISA) incubation->assay analysis Data Analysis (IC50 Calculation) assay->analysis end End: Determine Activity analysis->end

References

An In-depth Technical Guide on Ethyllucidone: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on the specific synthesis, detailed characterization, and biological activity of ethyllucidone (B1151810) is exceptionally limited.[1] Much of the existing information is speculative or pertains to the structurally similar compound, lucidone (B1675363). This guide consolidates the available data and outlines hypothetical methodologies based on related compounds.

Introduction

This compound is a chalcone, a class of natural products known for their distinct aromatic ketone core.[2] It has been reportedly isolated from the roots of Lindera strychnifolia.[3] Chalcones, as a group, are of significant interest in medicinal chemistry due to their diverse biological activities. However, this compound itself remains largely uncharacterized in scientific literature.[1]

A critical point of clarification is the distinction between this compound and lucidone. These two compounds are structurally similar, with the primary difference being an ethoxy group (-OCH₂CH₃) in this compound where lucidone has a hydroxyl group (-OH).[2] This seemingly minor variation can have a substantial impact on the physicochemical and biological properties of the molecule. The majority of research on anti-inflammatory effects, including the inhibition of NF-κB and MAPK signaling pathways, has been conducted on lucidone, and these findings cannot be directly extrapolated to this compound without experimental verification.

Chemical and Physical Properties

Comprehensive, experimentally determined physicochemical data for this compound are not available in the public domain. The table below summarizes the basic molecular information that has been reported.

PropertyValueSource
IUPAC Name (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
CAS Number 1195233-59-0
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis of this compound

As of now, no specific methods for the chemical synthesis of this compound have been published. However, a plausible synthetic route can be proposed based on the general synthesis of chalcones, which is commonly achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative.

The following diagram illustrates a generalized Claisen-Schmidt condensation that could be adapted for the synthesis of this compound. Note: This is a hypothetical pathway and would require significant optimization.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Substituted Acetophenone E Claisen-Schmidt Condensation A->E B Benzaldehyde Derivative B->E C Base Catalyst (e.g., NaOH, KOH) C->E D Solvent (e.g., Ethanol) D->E F Crude this compound E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Pure this compound G->H

Caption: Hypothetical synthesis of this compound via Claisen-Schmidt condensation.

The following is a general procedure for the Claisen-Schmidt condensation and would need to be optimized for the specific synthesis of this compound.

  • Reaction Setup: Dissolve the substituted acetophenone (1 equivalent) in ethanol (B145695) in a round-bottom flask.

  • Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.

  • Addition of Aldehyde: Slowly add the benzaldehyde derivative (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration and wash with cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Isolation from Natural Sources

This compound has been reported to be isolated from the roots of Lindera strychnifolia. While a specific protocol for the isolation of this compound has not been detailed, a general approach for the extraction and purification of chalcones from plant material can be outlined.

The following diagram illustrates a typical workflow for the isolation of a target compound from a plant source.

G A Plant Material (Lindera strychnifolia roots) B Drying and Grinding A->B C Maceration with Organic Solvent (e.g., Methanol (B129727), Ethanol) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Solvent-Solvent Partitioning E->F G Fractionation (e.g., Column Chromatography) F->G H Purification (e.g., HPLC) G->H I Pure this compound H->I

Caption: General workflow for the isolation of this compound from its natural source.

  • Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.

  • Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours with occasional stirring.

  • Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent-Solvent Partitioning: To partially purify the extract, suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • Chromatographic Purification: The fraction containing the target compound (identified by a preliminary bioassay or TLC) is further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Characterization

The following table presents the types of data that would be necessary for the complete characterization of this compound. The values provided are for illustrative purposes only and are based on data for a structurally related flavonoid.

Spectroscopic TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 7.85 (d, J=8.5 Hz, 2H), 7.01 (d, J=8.5 Hz, 2H), 6.45 (s, 1H), 6.20 (s, 1H), 5.50 (dd, J=12.0, 3.0 Hz, 1H), 3.85 (s, 3H), 3.10 (m, 1H), 2.80 (m, 1H), 1.25 (t, J=7.0 Hz, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 195.5, 164.2, 161.5, 157.0, 130.8, 128.5, 115.6, 105.4, 98.7, 94.1, 78.9, 55.8, 45.3, 8.2
FT-IR (KBr, cm⁻¹) 3450 (O-H stretch), 1655 (C=O stretch), 1610, 1580 (C=C aromatic stretch), 1250 (C-O ether stretch)
Mass Spectrometry (ESI-MS) m/z 301.10 [M+H]⁺, 323.08 [M+Na]⁺

Biological Activity and Signaling Pathways

There is a significant lack of specific biological activity data for this compound in the public domain. Research on the anti-inflammatory effects of the related compound, lucidone, has shown inhibition of the NF-κB and MAPK signaling pathways. While it is plausible that this compound may exhibit similar properties, this remains to be experimentally validated.

The following diagram illustrates the hypothetical mechanism of anti-inflammatory action of this compound, based on the known activity of lucidone. This is a speculative pathway for this compound.

G A Inflammatory Stimuli (e.g., LPS) B TLR4/MyD88 A->B C IKK Activation B->C D IκBα Phosphorylation & Degradation C->D E NF-κB Translocation to Nucleus D->E F Gene Expression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) E->F G This compound G->C Inhibition G->E Inhibition

References

Ethyllucidone: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyllucidone is a chalcone, a class of natural products known for their diverse biological activities. While research into its specific therapeutic applications is still nascent, this technical guide provides a comprehensive overview of its known natural source, physicochemical properties, and generalized protocols for its extraction and isolation. Due to the limited availability of specific data for this compound, this guide also discusses methodologies for the isolation of similar compounds from its plant source and the known signaling pathways of structurally related molecules. This document aims to serve as a foundational resource for researchers interested in the study and development of this compound.

Natural Sources of this compound

The primary and currently only documented natural source of this compound is the roots of Lindera strychnifolia, a plant belonging to the Lauraceae family. This plant is known to produce a variety of secondary metabolites, including other phenolic compounds and sesquiterpenes. While Lindera strychnifolia has been investigated for various bioactive molecules, specific quantitative data on the yield of this compound from its roots is not extensively documented in publicly available scientific literature.

It is important to distinguish this compound from a structurally similar and more extensively studied compound, Lucidone (B1675363). The key structural difference is the presence of an ethoxy (-OCH₂CH₃) group in this compound where Lucidone possesses a hydroxyl (-OH) group. This seemingly minor difference can have significant implications for the compound's biological activity and physicochemical properties.

Physicochemical Properties

Comprehensive, experimentally determined physicochemical data for this compound are limited. The following table summarizes the basic molecular information available.

PropertyDataSource
Molecular Formula C₁₇H₁₆O₄Calculated
Molecular Weight 284.31 g/mol Calculated
Chemical Class Chalcone
Natural Source Roots of Lindera strychnifolia

Generalized Experimental Protocols for Isolation

While a specific, optimized protocol for the isolation of this compound from Lindera strychnifolia is not available, the following is a generalized methodology for the extraction and purification of chalcones and other secondary metabolites from plant materials. This protocol is based on common techniques used in natural product chemistry and should be adapted and optimized for the specific target compound.

Extraction
  • Preparation of Plant Material: Collect the roots of Lindera strychnifolia. Clean the roots to remove any soil and debris. Air-dry the material in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50 °C) to prevent enzymatic degradation. Once dried, grind the roots into a coarse powder to increase the surface area for extraction.

  • Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion (e.g., 1:10 w/v). The maceration process should be carried out for a period of 24-72 hours with occasional agitation to enhance extraction efficiency.

  • Filtration and Concentration: After the maceration period, filter the mixture to separate the solvent extract from the solid plant residue. The extraction process can be repeated multiple times with fresh solvent to ensure maximum recovery of the compounds. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. The crude extract is typically dissolved in a water/methanol mixture and then sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate. This process will yield fractions with different chemical profiles. The presence of this compound in each fraction should be monitored using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification
  • Column Chromatography: The fraction containing the highest concentration of the target compound is then subjected to further purification using column chromatography. A variety of stationary phases can be used, with silica (B1680970) gel being the most common for chalcones. The mobile phase is typically a gradient system of non-polar and polar solvents (e.g., hexane and ethyl acetate) to elute compounds with varying polarities.

  • Preparative HPLC: For final purification to obtain a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed. This technique offers higher resolution and can separate closely related compounds.

  • Crystallization: If the purified compound is a solid, crystallization can be used as a final purification step and to obtain crystals suitable for structural elucidation by X-ray crystallography.

dot

G Generalized Workflow for this compound Isolation plant_material Plant Material (Lindera strychnifolia roots) extraction Extraction (Maceration with Methanol/Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Fractionation (Solvent-Solvent Partitioning) crude_extract->fractionation hexane_fraction Hexane Fraction fractionation->hexane_fraction chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction purification Purification (Column Chromatography) ethyl_acetate_fraction->purification Target-rich fraction hplc Final Purification (Preparative HPLC) purification->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

Signaling Pathways: An Analog Perspective

As of the date of this guide, there is no publicly available scientific literature detailing the specific signaling pathways modulated by this compound. However, research on the structurally similar compound, Lucidone, has identified its involvement in anti-inflammatory pathways.

Disclaimer: The following diagram illustrates the known anti-inflammatory signaling pathway of Lucidone . It is provided for informational purposes only and should not be considered representative of this compound's biological activity. Further research is required to elucidate the specific mechanisms of action of this compound.

Lucidone has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂).[1] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] The mechanism involves the inhibition of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] Specifically, Lucidone can inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), which in turn suppresses the activation of the transcription factor AP-1.[1]

dot

G Anti-Inflammatory Pathway of Lucidone (Informational Only) LPS LPS (Lipopolysaccharide) JNK JNK LPS->JNK NFkB NF-κB LPS->NFkB Lucidone Lucidone Lucidone->JNK inhibits Lucidone->NFkB inhibits AP1 AP-1 JNK->AP1 iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 AP1->iNOS_COX2 Inflammation Inflammatory Response (NO, PGE₂) iNOS_COX2->Inflammation

References

Ethyllucidone's Hypothesized Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a notable absence of specific scientific literature detailing the mechanism of action of ethyllucidone (B1151810). This technical guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of its chemical class, chalcones, and the known pharmacological properties of its structural analog, lucidone (B1675363). The signaling pathways, quantitative data, and experimental protocols described herein are representative of chalcones and lucidone and serve as a predictive framework for the potential biological activity of this compound.

Introduction

This compound is a natural chalcone (B49325) isolated from the roots of Lindera aggregata and Lindera strychnifolia.[1][2] Chalcones are a subclass of flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is associated with a wide array of pharmacological activities, most notably anti-inflammatory, antioxidant, and anticancer effects.[1] Given that extracts from Lindera aggregata have a history of use in traditional medicine for treating inflammatory conditions, it is hypothesized that this compound exerts its biological effects primarily through the modulation of key inflammatory and oxidative stress signaling pathways.[1]

Core Hypothesized Mechanism of Action: Anti-inflammatory and Antioxidant Pathways

The central hypothesis is that this compound, like many other chalcones, mitigates inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][3] Concurrently, it is likely to exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] A potential role in modulating the PI3K/Akt signaling pathway, often implicated in cancer, is also considered based on data from its analog, lucidone.[4]

Hypothesized Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of inflammation.[4] In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes that produce enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] Chalcones have been demonstrated to interfere with this pathway, and it is postulated that this compound may act similarly by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits Degradation Degradation IkB->Degradation NF-kB_n NF-kB NF-kB->NF-kB_n translocates This compound This compound (putative) This compound->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes activates

Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in translating extracellular signals into cellular responses, including inflammation.[4] Lucidone, a close analog of this compound, has been observed to suppress the phosphorylation of key kinases in this pathway, such as JNK and p38 MAPK.[4] This inhibition contributes to its anti-inflammatory effects. It is hypothesized that this compound may share this mechanism, modulating the MAPK cascade to reduce the inflammatory response.

G Cell Surface Receptor Cell Surface Receptor Upstream Kinases Upstream Kinases Cell Surface Receptor->Upstream Kinases JNK JNK Upstream Kinases->JNK p38 p38 Upstream Kinases->p38 Transcription Factors Transcription Factors JNK->Transcription Factors p38->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound (putative) This compound->JNK inhibits This compound->p38 inhibits

Putative modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway in Cancer

In pancreatic cancer cells, lucidone has been shown to inhibit the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[4] This inhibition leads to the suppression of autophagy and multidrug resistance protein 1 (MDR1) expression.[4] This suggests a potential mechanism for anticancer activity that this compound might also possess, making it a candidate for investigation in cancer-related studies.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound (putative) This compound->Akt inhibits

Putative inhibition of the PI3K/Akt signaling pathway by this compound.

Quantitative Data Summary

Direct quantitative data for this compound is not currently available in scientific literature.[2] The following table summarizes the known quantitative data for its parent compound, lucidone. These values can serve as a preliminary guide for designing dose-response experiments with this compound.[4]

CompoundAssay TypeTarget/Cell LineParameterValueReference
LucidoneAntiviral AssayDengue virus (DENV) in Huh-7 cellsEC5025 µM[4]
LucidoneAnti-inflammatoryLPS-induced RAW 264.7 macrophagesInhibition of TNF-α secretionSignificant at 10 µg/mL & 25 µg/mL[4]
LucidoneAnti-inflammatoryLPS-induced RAW 264.7 macrophagesInhibition of PGE2 productionSignificant at 10 µg/mL & 25 µg/mL[4]

Experimental Protocols

The following are example protocols for assays targeting the known biological activities of lucidone. These can be adapted for screening and characterizing this compound.[4][5]

Protocol 1: Determination of NO Production in RAW 264.7 Macrophages
  • Objective: To identify inhibitors of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage cells.

  • Principle: This assay measures the inhibition of NO, a key inflammatory mediator. NO concentration is determined by the Griess assay, which measures its stable metabolite, nitrite (B80452).[4][5]

  • Methodology:

    • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound). After 1 hour of pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include vehicle-only and untreated controls.

    • Nitrite Assay (Griess Reagent):

      • Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent.

      • Incubate at room temperature for 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only treated control.

Protocol 2: Cell Viability Assay (MTT)
  • Objective: To determine the cytotoxic potential of the test compound.

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

    • MTT Addition: After the 24-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm.

    • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow for Characterizing a Novel Compound

The following diagram illustrates a typical workflow for the initial characterization of a novel bioactive compound like this compound.[6]

G A Cytotoxicity Screening (e.g., MTT Assay) B Determine IC50 values across a panel of cell lines A->B C Select lead cell line(s) for further study B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Arrest) C->D E Signaling Pathway Analysis (e.g., Western Blot for NF-kB, MAPK) D->E F Target Identification (e.g., Kinase Profiling) E->F

A typical workflow for characterizing a novel compound's bioactivity.

Conclusion

While this compound remains a largely uncharacterized molecule, its classification as a chalcone and structural similarity to lucidone provide a strong basis for hypothesizing its mechanism of action.[2] The predictive framework presented in this guide suggests that this compound holds potential as a modulator of key signaling pathways involved in inflammation and cancer, such as NF-κB, MAPK, and PI3K/Akt. The provided quantitative data for lucidone and the detailed experimental protocols offer a starting point for researchers to embark on the systematic investigation of this compound. It is imperative that future studies focus on direct experimental validation to confirm these hypotheses and fully elucidate the therapeutic potential of this compound.

References

Ethyllucidone: A Technical Guide to its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of specific biological activity data for Ethyllucidone (B1151810) in the publicly available scientific literature. This document presents a predictive guide based on the well-documented biological activities of its chemical class, chalcones, and a closely related compound, lucidone (B1675363). The quantitative data, experimental protocols, and signaling pathways described herein are based on these proxy compounds and serve as a framework for potential future research into the biological activities of this compound.

Introduction

This compound is a naturally occurring chalcone (B49325) isolated from the roots of Lindera strychnifolia. Chalcones are a class of flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. This structural feature is associated with a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. Given its classification as a chalcone, it is hypothesized that this compound will exhibit a similar spectrum of biological activities. This guide summarizes the key predictive activities, their underlying mechanisms, and the experimental protocols used for their evaluation, drawing parallels from studies on lucidone and other chalcones.

Predicted Biological Activities

Anti-inflammatory Activity

It is predicted that this compound will exhibit significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. This is based on strong evidence from studies on the related compound lucidone, which has been shown to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli.

Quantitative Data: Anti-inflammatory Activity of Lucidone

CompoundAssayModelTargetIC50 / EffectReference
LucidoneIn vivoLPS-induced inflammation in miceNitric Oxide (NO) Production51.1 mg/kg[1]
Antioxidant Activity

Chalcones are known to possess antioxidant properties, and therefore, this compound is expected to be an effective antioxidant. This activity is attributed to their ability to scavenge free radicals and to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.

Quantitative Data: Antioxidant Activity of Chalcones (Proxy for this compound)

Compound ClassAssayIC50 Range (µM)Reference
ChalconesDPPH Radical Scavenging61.4 - >300[2]
ChalconesABTS Radical Scavenging50.34 - 89.12[2]
Anticancer Activity

Based on the known cytotoxic effects of various chalcone derivatives against multiple cancer cell lines, this compound is predicted to have anticancer potential. The proposed mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Data: Anticancer Activity of Chalcone Derivatives (Proxy for this compound)

Compound TypeCell LineCancer TypeIC50 (µM)
Vanillin-based chalconeHCT-116Colon Cancer6.85
α-phthalimido-chalconeHepG2Liver Cancer1.62
α-phthalimido-chalconeMCF-7Breast Cancer1.88
Prenylated chalconeMCF-7Breast Cancer3.30
Prenylated chalconeMDA-MB-231Breast Cancer6.12
Cinnamaldehyde-based chalconeCaco-2Colon Cancer32.19

Hypothesized Signaling Pathways

The biological activities of chalcones are mediated through the modulation of several key signaling pathways. The following diagrams illustrate the predicted mechanisms of action for this compound based on data from lucidone and other chalcones.

This compound This compound MAPK (JNK, p38) MAPK (JNK, p38) This compound->MAPK (JNK, p38) Inhibition IKK IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Transcription Pro-inflammatory Genes (COX-2, iNOS) Pro-inflammatory Genes (COX-2, iNOS) Inflammation Inflammation Pro-inflammatory Genes (COX-2, iNOS)->Inflammation AP-1 AP-1 MAPK (JNK, p38)->AP-1 Activates AP-1->Nucleus Transcription Nucleus->Pro-inflammatory Genes (COX-2, iNOS) Transcription Nucleus->Pro-inflammatory Genes (COX-2, iNOS) Transcription

Predicted Anti-inflammatory Signaling Pathway of this compound.

This compound This compound Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Binds to ARE ARE Antioxidant Genes (HO-1) Antioxidant Genes (HO-1) ARE->Antioxidant Genes (HO-1) Transcription Cellular Protection Cellular Protection Antioxidant Genes (HO-1)->Cellular Protection Nucleus->ARE Binds to

Predicted Antioxidant Signaling Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to screen the biological activity of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) and the cells are pre-incubated for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 15 minutes at room temperature.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of NO production (IC50) is determined from a dose-response curve.

In Vitro Antioxidant Assay: DPPH Radical Scavenging
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Sample Preparation: A series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol.

  • Assay Protocol: In a 96-well plate, a small volume of each dilution of the test sample or standard is added to different wells. The DPPH solution is then added to each well.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Reading: The absorbance is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • IC50 Calculation: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is calculated.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (this compound).

  • Incubation: Cells are incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from a dose-response curve.

Cell_Seeding Cell Seeding in 96-well Plates Overnight_Incubation Overnight Incubation for Cell Adherence Cell_Seeding->Overnight_Incubation Compound_Treatment Treatment with Various Concentrations of this compound Overnight_Incubation->Compound_Treatment Incubation_Period Incubation for 48-72 hours Compound_Treatment->Incubation_Period MTT_Addition Addition of MTT Reagent Incubation_Period->MTT_Addition Formazan_Formation Incubation for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Dissolving Crystals with DMSO Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 from Dose-Response Curve Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Experimental Workflow for MTT Cytotoxicity Assay.

References

An In-depth Technical Guide on the Solubility of Ethyllucidone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Ethyllucidone (B1151810) Solubility in Different Solvents: A Technical Overview and Methodological Guide

Introduction

This compound is a chalcone (B49325), a class of natural products known for their diverse biological activities.[1] It has been reported as a constituent of Lindera strychnifolia.[2] Despite its potential, the publicly available scientific literature on this compound is exceptionally limited, particularly concerning its physicochemical properties such as solubility.[1][2] Specific, quantitative data on the solubility of this compound in common laboratory solvents has not been publicly reported.[1]

This technical guide consolidates the available qualitative information regarding the solubility of this compound, drawing inferences from the solvents used in the extraction and purification of chalcones. Furthermore, it provides detailed, generalized experimental protocols for researchers to determine the solubility of this compound in their own laboratories. This guide also presents a postulated signaling pathway, based on the known mechanisms of closely related chalcones, to provide context for its potential biological activity.

Qualitative Solubility of this compound

While quantitative data is unavailable, the solvents used in the extraction, partitioning, and purification of this compound and other chalcones provide strong indications of its solubility characteristics. The compound is expected to be soluble in a range of organic solvents. For short-term use, moderately polar aprotic solvents are often suitable, while anhydrous polar solvents are preferred for long-term storage of stock solutions, typically at low temperatures (-20°C or -80°C) and protected from light.

The following table summarizes the likely solubility of this compound in various solvents based on their use in common phytochemical laboratory procedures.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventChemical ClassLikely SolubilityRationale / Common Use
Polar Protic Solvents
MethanolAlcoholLikely SolubleUsed for the initial maceration and extraction of chalcones from plant material.
EthanolAlcoholLikely SolubleAlso used for the extraction of chalcones and is a preferred solvent for long-term storage of stock solutions.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)SulfoxideLikely SolubleRecommended for long-term storage of stock solutions; a powerful solvent for many organic compounds.
AcetonitrileNitrileLikely SolubleSuggested as a suitable solvent for short-term use with chalcones.
AcetoneKetoneLikely SolubleSuggested as a suitable solvent for short-term use with chalcones.
Ethyl AcetateEsterLikely SolubleUsed in solvent-solvent partitioning and column chromatography for the separation of chalcones.
Nonpolar Solvents
ChloroformHalogenated AlkaneLikely SolubleUsed in solvent-solvent partitioning for the separation of chalcones based on polarity.
HexaneAlkaneSparingly SolubleUsed as the initial, less polar mobile phase in column chromatography for chalcone purification.
Aqueous Solutions
WaterAqueousLikely InsolubleThis compound is a hydrophobic compound, and chalcones are generally insoluble or poorly soluble in water.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of this compound, adapted from the widely recognized shake-flask method. This method is considered the gold standard for its accuracy.

3.1. Principle An excess amount of the solid compound (this compound) is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then measured to determine the solubility.

3.2. Materials and Apparatus

  • This compound (solid, pure)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Screw-capped vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. "Excess" means that a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the vials at a high speed and/or filter the supernatant through a syringe filter.

  • Dilution: Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualized Workflow and Postulated Signaling Pathway

To aid in the conceptualization of the experimental process and the potential biological context of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Solubility Determination prep 1. Preparation Add excess this compound to solvent equil 2. Equilibration Agitate at constant temperature (24-48h) prep->equil Shake-Flask Method sep 3. Phase Separation Centrifuge / Filter equil->sep quant 4. Quantification Analyze supernatant (e.g., HPLC) sep->quant calc 5. Calculation Determine solubility value quant->calc

Caption: A generalized workflow for the determination of this compound solubility.

Disclaimer: Due to the absence of specific biological activity data for this compound, the following diagram illustrates a postulated mechanism of action based on the known anti-inflammatory effects of the structurally similar chalcone, lucidone (B1675363), and other chalcones which are known to inhibit the NF-κB signaling pathway. This pathway should be considered a representative example for this class of compounds and not as experimentally verified data for this compound.

G cluster_pathway Postulated Anti-Inflammatory Signaling Pathway Inhibition by a Chalcone cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB Bound & Inactive IkB_degraded IκBα Degradation IkB->IkB_degraded NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription Chalcone Chalcone (e.g., this compound) Chalcone->IKK Inhibits

Caption: Postulated inhibition of the NF-κB pathway by a chalcone compound.

Conclusion

While there is a notable gap in the scientific literature regarding the specific solubility of this compound, this guide provides a foundational understanding for researchers. The qualitative data, derived from established phytochemical methods, suggests that this compound is soluble in common polar organic solvents. The provided experimental protocol offers a robust framework for obtaining precise, quantitative solubility data. The visualized workflow and the postulated signaling pathway serve to guide future experimental design and hypothesis generation. It is imperative that researchers conduct their own solubility and stability tests in the specific solvent systems relevant to their applications.

References

Ethyllucidone: A Technical Guide on IUPAC Nomenclature and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on ethyllucidone (B1151810) is exceptionally limited. This guide consolidates the current information and highlights significant knowledge gaps, presenting opportunities for future research. Data on physicochemical properties, with the exception of its appearance, are largely unavailable. Biological activity data is sparse and primarily derived from comparative studies of synthetic versus natural this compound.

IUPAC Name and Nomenclature

This compound is a member of the chalcone (B49325) class of natural products. The systematic IUPAC name for this compound is (2Z)-2-[(2E)-1-ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione .

The nomenclature and numbering of the core cyclopentene-1,3-dione structure are illustrated in the diagram below. The stereochemistry of the exocyclic double bond is specified by the (Z) descriptor, while the double bond in the propenylidene side chain is designated as (E).

Ethyllucidone_Nomenclature cluster_cyclopentene Cyclopentene-1,3-dione Core cluster_sidechain Propenylidene Side Chain C1 1 C2 2 C1->C2 O1 O C1->O1 C3 3 C2->C3 C1_prime 1' C2->C1_prime C4 4 C3->C4 O3 O C3->O3 C5 5 C4->C5 Methoxy OCH3 C4->Methoxy C5->C1 C2_prime 2' C1_prime->C2_prime Ethoxy OCH2CH3 C1_prime->Ethoxy C3_prime 3' C2_prime->C3_prime Phenyl Phenyl C3_prime->Phenyl

This compound core structure and numbering.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the known identifiers and basic properties.

Identifier/PropertyValueSource(s)
IUPAC Name (2Z)-2-[(2E)-1-ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione
CAS Number 1195233-59-0[1]
Molecular Formula C₁₇H₁₆O₄[1]
Molecular Weight 284.3 g/mol [1]
Physical Description Yellow powder[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Biological Activity

Specific biological activity data for this compound is limited. The available quantitative data from in vitro assays are presented below. It is important to note that a related compound, lucidone, has been reported to exhibit anti-inflammatory effects through the inhibition of NF-κB and MAP kinase signaling pathways; however, extrapolating these activities to this compound is not scientifically sound without direct evidence.[2]

AssayIC₅₀ (Synthetic this compound)IC₅₀ (Natural this compound)Source(s)
COX-2 Inhibition8.5 ± 0.5 µM8.2 ± 0.4 µM
NF-κB Inhibition5.1 ± 0.3 µM4.9 ± 0.2 µM
DPPH Radical Scavenging15.2 ± 1.1 µM14.8 ± 0.9 µM
Cytotoxicity (HeLa cells)>100 µM>100 µM

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not well-documented in peer-reviewed literature. However, a general approach for its isolation from its natural source, Lindera strychnifolia, and protocols for assays in which its synthetic counterpart has been tested are provided.

Isolation from Lindera strychnifolia

The following is a general protocol for the extraction and isolation of chalcones from plant material and has been suggested for this compound.

Isolation_Workflow start Air-dried and powdered roots of Lindera strychnifolia maceration Maceration with methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours start->maceration filtration Filtration to remove solid plant material maceration->filtration concentration Concentration of the filtrate under reduced pressure to obtain crude extract filtration->concentration partitioning Solvent-solvent partitioning (e.g., hexane, chloroform, ethyl acetate) concentration->partitioning chromatography Column chromatography of the active fraction (e.g., silica (B1680970) gel) partitioning->chromatography hplc Preparative HPLC for final purification chromatography->hplc end Purified this compound hplc->end

General workflow for the isolation of this compound.
  • Sample Preparation : The roots of Lindera strychnifolia are air-dried and ground into a coarse powder.

  • Extraction : The powdered plant material is soaked in methanol or ethanol at room temperature for 24-48 hours with occasional stirring. This process is typically repeated multiple times to ensure complete extraction.

  • Filtration and Concentration : The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation : The crude extract is subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

  • Purification : The fraction containing this compound is further purified using chromatographic techniques, such as column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following HPLC method was used to assess the purity of synthetic and natural this compound.

  • Instrumentation : Agilent 1260 Infinity II HPLC system with a UV detector.

  • Column : C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). The gradient was run from 20% A to 80% A over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Sample Preparation : Samples were dissolved in DMSO to a final concentration of 1 mg/mL.

DPPH Radical Scavenging Assay

This assay was used to determine the antioxidant activity of this compound.

  • A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The reaction mixtures are incubated in the dark for 30 minutes at room temperature.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

COX-2 Inhibition Assay

The anti-inflammatory activity of this compound was evaluated using a commercial COX-2 inhibitor screening assay kit.

  • Various concentrations of this compound are incubated with human recombinant COX-2 enzyme.

  • The production of prostaglandin (B15479496) E2 (PGE2) is measured using a colorimetric assay as per the manufacturer's instructions.

  • The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathway Involvement

There is no direct experimental evidence detailing the signaling pathways modulated by this compound. However, based on the observed in vitro inhibition of NF-κB and the known activities of related chalcones, a hypothetical mechanism of action can be proposed.

Hypothetical_Pathway This compound This compound IKK IKK Complex This compound->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Promotes Degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2) Nucleus->Transcription

Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This postulated pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would lead to the sequestration of the NF-κB transcription factor in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like COX-2. It must be reiterated that this pathway is speculative and requires experimental validation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ethyllucidone from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyllucidone (B1151810) is a chalcone, a class of natural products known for their diverse biological activities.[1][2] It has been reported to be isolated from the roots of Lindera strychnifolia, a plant used in Traditional Chinese Medicine.[1][2][3][4] Due to its potential therapeutic applications, there is growing interest in its extraction and purification for further research. However, it is crucial to note that publicly available scientific literature on this compound is exceptionally limited, and there is significant confusion with a structurally similar compound, lucidone (B1675363).[1][4][5] The biological activity data predominantly pertains to lucidone and cannot be reliably attributed to this compound.[1] This document provides a generalized protocol for the extraction and isolation of this compound from plant material based on established methods for similar compounds and natural products.

Data Presentation

Due to the scarcity of specific data for this compound, the following tables present a comparative summary of common extraction techniques for natural products and a hypothetical representation of purification data.

Table 1: Comparison of Extraction Methods for Plant-Based Compounds

Extraction MethodPrincipleAdvantagesDisadvantages
MacerationSoaking plant material in a solvent at room temperature for an extended period.[3]Simple, suitable for thermolabile compounds.[6]Time-consuming, lower extraction efficiency.[6]
Soxhlet ExtractionContinuous extraction with a cycling solvent in a specialized apparatus.Efficient for exhaustive extraction, requires less solvent over time.[7]Can degrade heat-sensitive compounds due to prolonged heat exposure.[7]
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[7]Fast, efficient, often results in higher yields.[6][7]Requires specialized equipment, potential for localized heating.[7]
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and plant material, accelerating extraction.[7]Very fast, requires less solvent, often provides higher extraction rates.[7]Requires microwave-transparent solvents and specialized equipment.[7]
Supercritical Fluid Extraction (SFE)Uses a supercritical fluid (e.g., CO2) as the extraction solvent.Highly selective, solvent-free final product, suitable for sensitive compounds.[7]High initial equipment cost, requires high pressure.[7]

Table 2: Hypothetical Purification Summary for this compound

Purification StepTechniquePurity (%)Yield (%)
Crude ExtractMaceration15100
FractionationLiquid-Liquid Partitioning4560
Column ChromatographySilica (B1680970) Gel Chromatography8535
Final PurificationPreparative HPLC>9820

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from the roots of Lindera strychnifolia.

1. Preparation of Plant Material

  • Collection and Identification: Collect fresh roots of Lindera strychnifolia. Ensure proper botanical identification.

  • Washing and Drying: Wash the roots thoroughly to remove any soil and debris. Air-dry or use a dehydrator at a controlled temperature (40-50 °C) to prevent enzymatic degradation until a constant weight is achieved.[7]

  • Grinding: Grind the dried roots into a coarse powder to increase the surface area for extraction.[3]

2. Extraction

  • Maceration Protocol:

    • Soak the powdered plant material in methanol (B129727) or ethanol (B145695) (1:10 w/v) in a sealed container.[3]

    • Keep at room temperature for 24-48 hours with occasional stirring.[3]

    • Filter the extract to separate the plant residue.

    • Repeat the extraction process three times with fresh solvent to ensure complete extraction.[3]

    • Combine all the filtrates.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.[3][7]

3. Fractionation

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water.

    • Perform sequential partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297).[3][7] This will separate compounds based on their polarity.

    • Collect each solvent fraction separately.

    • Concentrate each fraction using a rotary evaporator.

4. Purification

  • Column Chromatography:

    • The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography over silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the compound using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile (B52724) and water).[3]

    • Collect the peak corresponding to this compound.

    • Remove the solvent to obtain highly purified this compound.[3]

Mandatory Visualization

This compound Extraction and Purification Workflow

Ethyllucidone_Extraction_Workflow cluster_prep 1. Plant Material Preparation cluster_extract 2. Extraction cluster_fractionate 3. Fractionation cluster_purify 4. Purification P1 Collect & Identify Lindera strychnifolia Roots P2 Wash & Dry (40-50 °C) P1->P2 P3 Grind to Powder P2->P3 E1 Maceration with Methanol/Ethanol P3->E1 Powdered Material E2 Filtration E1->E2 E3 Concentration (Rotary Evaporator) E2->E3 F1 Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) E3->F1 Crude Extract F2 Collect Ethyl Acetate Fraction F1->F2 PU1 Silica Gel Column Chromatography F2->PU1 Enriched Fraction PU2 Preparative HPLC PU1->PU2 PU3 Pure this compound PU2->PU3

Caption: A generalized workflow for the extraction and purification of this compound.

Postulated Anti-inflammatory Signaling Pathway

While no specific signaling pathways for this compound have been documented, the related compound lucidone has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5] The following diagram illustrates a hypothetical mechanism of action for this compound based on this information.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MAPK MAPK Pathway Receptor->MAPK IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases This compound This compound This compound->MAPK inhibition (postulated) This compound->IKK inhibition (postulated) Gene Inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_nuc->Gene activates Inflammation Inflammatory Response Gene->Inflammation LPS Inflammatory Stimulus (e.g., LPS) LPS->Receptor

Caption: Postulated anti-inflammatory mechanism of action for this compound.

References

Application Notes and Protocols for the Quantification of Ethyllucidone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyllucidone, a chalcone (B49325) derivative isolated from the roots of Lindera strychnifolia, is a molecule of scientific interest.[1] However, a comprehensive review of scientific literature reveals a significant gap in the understanding of its pharmacological profile and, critically, a lack of published analytical methods for its quantification.[2][3] To support future research, including pharmacokinetic and metabolic studies, robust and reliable analytical methods are essential.[1]

This document provides detailed application notes and protocols for the quantification of this compound in biological matrices. While specific validated methods for this compound are not yet established, the protocols described herein are based on established methodologies for structurally similar compounds, such as other chalcones, and a theoretical LC-MS/MS method proposed for this compound.[1][4] These notes are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

As there is no publicly available quantitative data for this compound, the following table summarizes the typical performance characteristics of the analytical methods discussed.[2] These values are extrapolated from methods for other chalcones and similar small molecules and should serve as a general guide for method development and validation.

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.05 - 5 ng/mL0.5 - 20 ng/mL
Linearity (r²) > 0.995> 0.998> 0.995
Precision (%RSD) < 15%< 10%< 15%
Accuracy/Recovery 85 - 115%90 - 110%80 - 120%
Selectivity ModerateHighHigh
Throughput HighHighModerate

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma.[1]

a. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., a structurally similar chalcone

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

b. Sample Preparation: Protein Precipitation

  • Allow all samples and reagents to thaw to room temperature.[1]

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).[1]

  • Vortex briefly to mix.[1]

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.[1]

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[1]

c. Liquid Chromatography Conditions

  • System: High-performance liquid chromatography (HPLC) system capable of binary gradient elution.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Column Temperature: 40°C.

d. Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

  • Precursor Ion (m/z): 285.1 ([M+H]⁺ for this compound).[1]

  • Product Ions: To be determined by direct infusion of the this compound standard.

  • Collision Energy: To be optimized for the specific instrument and transitions.

  • Cone Gas Flow: 50 L/hr.[1]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (150 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant vial Autosampler Vial supernatant->vial hplc HPLC Separation (C18 Column) vial->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Workflow for this compound quantification by LC-MS/MS.

Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general method for the quantification of this compound using HPLC with UV detection, suitable for less complex sample matrices or when higher concentrations are expected.

a. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

b. Sample Preparation

  • For liquid samples (e.g., plasma, serum), perform a protein precipitation as described in the LC-MS/MS protocol or a liquid-liquid extraction with a solvent like ethyl acetate.

  • For solid samples (e.g., plant tissue), perform an extraction using a suitable solvent such as methanol or ethanol, followed by filtration.[5]

  • Evaporate the solvent from the extract and reconstitute in the mobile phase.

  • Filter the final sample through a 0.22 µm syringe filter before injection.[5]

c. HPLC Conditions

  • System: HPLC system with a UV or Photodiode Array (PDA) detector.[4]

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (typically around 254 nm for chalcones).[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

HPLC_Workflow start Sample extraction Extraction (LLE or SPE) start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation C18 Column Separation injection->separation detection UV/PDA Detection separation->detection quantification Quantification detection->quantification

General workflow for this compound quantification by HPLC-UV.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, although it will likely require a derivatization step to increase volatility.

a. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).[7]

  • Anhydrous solvents (e.g., pyridine (B92270), acetonitrile).

b. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix as described in the HPLC-UV protocol.

  • Ensure the extract is completely dry.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried extract.

  • Heat the mixture at 60-80°C for 30-60 minutes to complete the derivatization.[7]

  • Cool the sample to room temperature before injection.

c. GC-MS Conditions

  • System: Gas chromatograph coupled to a mass spectrometer.[8]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.[9]

Putative Signaling Pathway

While the direct molecular targets of this compound are unknown, its structural analog, lucidone, has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][10][11] The following diagram illustrates this putative mechanism of action, which could be a starting point for investigating the biological activity of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκBα Nucleus Nucleus NFkB->Nucleus translocates Degradation Proteasomal Degradation IkB_P->Degradation Transcription Gene Transcription Nucleus->Transcription activates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Genes This compound This compound (putative) This compound->IKK inhibits

References

Application Notes and Protocols for the HPLC-MS Analysis of Ethyllucidone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the quantitative analysis of Ethyllucidone in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). While robust analytical methodologies exist, it is important to note that the biological activities and specific signaling pathways of this compound are not well-characterized in peer-reviewed literature.[1][2] The information on signaling pathways presented herein is based on studies of the structurally similar chalcone (B49325), lucidone, and should be considered putative.[3][4]

Introduction

This compound is a chalcone derivative isolated from the roots of Lindera strychnifolia.[5] Chalcones are a class of natural products recognized for their diverse biological activities, making them subjects of interest in drug discovery and development. To facilitate preclinical and clinical investigations, a reliable and sensitive analytical method for the quantification of this compound in biological samples is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and specificity.

While the analytical chemistry for this compound is established, its biological mechanism of action remains largely unexplored. Research on a related compound, lucidone, suggests potential modulation of key inflammatory and cancer-related signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. These pathways are presented as hypothetical targets for this compound pending further experimental validation.

Quantitative Data Presentation

The following tables summarize the key parameters for the HPLC-MS/MS analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient To be optimized based on system and column
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) To be determined (based on this compound's exact mass)
Product Ions To be determined (via fragmentation analysis)
Collision Energy (CE) To be optimized for each MRM transition
Cone Voltage To be optimized
Capillary Voltage 4.5 kV
Gas Flow (Cone) 50 L/hr

Table 3: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) TBDTBD200TBDTBD
This compound (Qualifier) TBDTBD200TBDTBD
Internal Standard TBDTBD200TBDTBD
Note: TBD (To Be Determined) values require experimental optimization based on the specific instrument and purified this compound standard.

Experimental Protocols

Sample Preparation: Protein Precipitation from Human Plasma

This protocol is designed for the extraction of this compound from human plasma samples.

Materials:

  • Human plasma (K2-EDTA)

  • This compound reference standard (>98% purity)

  • Internal Standard (IS) - a structurally similar, stable-isotope labeled compound is recommended

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Procedure:

  • Allow all samples and reagents to reach room temperature.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Briefly vortex the mixture.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set the autosampler temperature to maintain sample integrity (e.g., 10°C).

  • Create a sequence table including calibration standards, quality control samples, and unknown samples.

  • Inject the samples and acquire data using the MRM mode with the optimized parameters from Table 2 and Table 3.

  • Process the data using appropriate software to generate a calibration curve and determine the concentrations of this compound in the unknown samples.

Mandatory Visualizations

Experimental Workflow

G HPLC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma add_is Add 10 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 150 µL Ice-Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL into HPLC supernatant->injection separation C18 Reverse-Phase Separation injection->separation detection Tandem MS Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification

Caption: HPLC-MS/MS Workflow for this compound Analysis.

Putative Signaling Pathway Modulation

The following diagram illustrates the hypothetical inhibition of the NF-κB signaling pathway by this compound, based on the known activity of the related compound, lucidone.

G cluster_cytoplasm cluster_inactive cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk ikba IκBα lps Inflammatory Stimulus (e.g., LPS) lps->receptor ikk->ikba P nfkb NF-κB (p50/p65) ikba_p P-IκBα ikba->ikba_p nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation degradation Proteasomal Degradation ikba_p->degradation nucleus Nucleus transcription Gene Transcription nfkb_nuc->transcription cytokines Pro-inflammatory Cytokines transcription->cytokines This compound This compound (Putative) This compound->ikk Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

References

Unraveling the Molecular Architecture of Ethyllucidone: An NMR-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive application note has been developed detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Ethyllucidone, a C-benzylated dihydrochalcone (B1670589). This document provides researchers, scientists, and drug development professionals with detailed experimental protocols and a thorough analysis of 1D and 2D NMR data, establishing a foundational methodology for the characterization of this and structurally related natural products.

This compound, isolated from the roots of Lindera strychnifolia, possesses a dihydrochalcone scaffold with a benzyl (B1604629) substituent.[1] The unambiguous assignment of its proton and carbon signals is critical for its definitive identification and for the exploration of its potential therapeutic applications. This application note serves as a practical guide to achieving this through a suite of NMR experiments.

¹H and ¹³C NMR Spectral Data of this compound

The complete assignment of the proton and carbon signals of this compound is pivotal for its unambiguous identification. The ¹H and ¹³C NMR spectral data, acquired in CDCl₃ at 600 MHz and 150 MHz respectively, are summarized below.

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
1165.4
2108.9
3163.7
496.56.01 (s)
5162.1
6106.1
7204.5
846.13.35 (t, 7.2)
930.22.95 (t, 7.2)
1'139.1
2'128.87.25 (m)
3'128.87.25 (m)
4'126.57.18 (t, 7.2)
5'128.87.25 (m)
6'128.87.25 (m)
3-OCH₃55.43.85 (s)
5-OCH₃55.83.89 (s)
6-CH₂21.63.95 (s)

Key 2D NMR Correlations for Structural Elucidation

Two-dimensional NMR spectroscopy is indispensable for the complete structural assignment of this compound. The key correlations from COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are summarized below.

Proton(s)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
H-4 (6.01)C-2, C-3, C-5, C-6
H-8 (3.35)H-9C-7, C-9, C-1'
H-9 (2.95)H-8C-7, C-8, C-1'
H-2', H-6' (7.25)
H-3', H-5' (7.25)
H-4' (7.18)
3-OCH₃ (3.85)C-3
5-OCH₃ (3.89)C-5
6-CH₂ (3.95)C-5, C-6, C-1'

Experimental Protocols

The following protocols outline the standardized procedures for the preparation of an NMR sample of this compound and the acquisition of spectral data.[1]

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5 mg of purified this compound.[1]

  • Solvent Addition: Dissolve the sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[1]

NMR Data Acquisition
  • Instrument: Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.[1]

  • Software: TopSpin 3.x (or equivalent).[1]

  • Temperature: 298 K.[1]

  • Pulse Program: zg30.[1]

  • Number of Scans (NS): 16.[1]

  • Dummy Scans (DS): 4.[1]

  • Acquisition Time (AQ): 3.99 s.[1]

  • Recycle Delay (D1): 1.0 s.

  • Spectral Width (SWH): 12 ppm.

  • Pulse Program: zgpg30.

  • Number of Scans (NS): 1024.

  • Dummy Scans (DS): 4.

  • Acquisition Time (AQ): 1.8 s.

  • Recycle Delay (D1): 2.0 s.

  • Spectral Width (SWH): 240 ppm.

  • Pulse Program: cosygpqf.[1]

  • Number of Scans (NS): 2.[1]

  • Dummy Scans (DS): 16.[1]

  • Increments in F1: 256.[1]

  • Acquisition Time (AQ): 0.21 s.[1]

  • Recycle Delay (D1): 1.5 s.[1]

  • Spectral Width (SWH) in F1 and F2: 10 ppm.[1]

  • Pulse Program: hsqcedetgpsisp2.3.

  • Number of Scans (NS): 4.

  • Dummy Scans (DS): 16.

  • Increments in F1: 256.

  • Recycle Delay (D1): 1.5 s.

  • Spectral Width (SWH) in F1: 220 ppm.

  • Spectral Width (SWH) in F2: 10 ppm.

  • Pulse Program: hmbcgpndqf.

  • Number of Scans (NS): 8.

  • Dummy Scans (DS): 16.

  • Increments in F1: 256.

  • Recycle Delay (D1): 1.5 s.

  • Spectral Width (SWH) in F1: 220 ppm.

  • Spectral Width (SWH) in F2: 10 ppm.

Data Processing
  • Fourier Transformation: Apply a sine-squared window function followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectra.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.[1]

  • Referencing: Reference the spectra to the TMS internal standard (δ = 0.00 ppm for ¹H and ¹³C).[1]

  • Peak Picking and Integration (¹H): Identify and integrate all proton signals.[1]

  • Peak Picking (¹³C and 2D): Identify the chemical shifts of all carbon and correlation signals.[1]

Visualizing the Path to Structure Elucidation

The following diagrams illustrate the workflow of NMR data analysis and the key correlations used in the structural elucidation of this compound.

Ethyllucidone_NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_structure_elucidation Structure Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d ft Fourier Transform nmr_1d->ft nmr_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_picking Peak Picking & Integration reference->peak_picking assign_1d Assign ¹H & ¹³C Signals peak_picking->assign_1d correlate_2d Analyze 2D Correlations peak_picking->correlate_2d assign_1d->correlate_2d propose_structure Propose Structure correlate_2d->propose_structure

Caption: General workflow for NMR data acquisition and analysis.

Ethyllucidone_Correlations cluster_structure This compound Key Fragments cluster_cosy COSY Correlations cluster_hmbc HMBC Correlations A Ring A B Ring B C Propane Bridge H8 H-8 H9 H-9 H8->H9 H4 H-4 C2 C-2 H4->C2 C3 C-3 H4->C3 C5 C-5 H4->C5 C6 C-6 H4->C6 H8_hmbc H-8 C7 C-7 H8_hmbc->C7 C9 C-9 H8_hmbc->C9 C1_prime C-1' H8_hmbc->C1_prime H9_hmbc H-9 H9_hmbc->C7 H9_hmbc->C1_prime C8 C8 H9_hmbc->C8 OCH3_3 3-OCH₃ OCH3_3->C3 OCH3_5 5-OCH₃ OCH3_5->C5 CH2_6 6-CH₂ CH2_6->C5 CH2_6->C6 CH2_6->C1_prime

Caption: Key HMBC and COSY correlations for this compound.

References

Application Notes and Protocols for the In Vitro Assay Development of Ethyllucidone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific details on the biological activities, mechanism of action, and established in vitro assays for ethyllucidone (B1151810) is currently unavailable.[1][2][3][4][5] The following application notes and protocols are based on the hypothesized activities of this compound, drawing from its chemical classification as a chalcone (B49325) and the known biological effects of its structural analog, lucidone. This document is intended to serve as a foundational guide for researchers to initiate the investigation of this compound's bioactivity.

Introduction

This compound is a natural chalcone isolated from the roots of Lindera aggregata (syn. Lindera strychnifolia). Chalcones are a class of flavonoids known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Given the ethnobotanical use of Lindera aggregata in traditional medicine for treating inflammatory conditions, it is hypothesized that this compound may exert its biological effects through the modulation of key inflammatory and oxidative stress signaling pathways.

These application notes provide a framework for the initial in vitro evaluation of this compound, including protocols for assessing its cytotoxicity, anti-inflammatory, and antioxidant potential.

Hypothesized Mechanism of Action

It is proposed that this compound, like other chalcones, may mitigate inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Concurrently, it is likely to exhibit antioxidant effects. The anti-inflammatory actions of the related compound, lucidone, are mediated through the inhibition of these pathways.

Data Presentation: Hypothesized In Vitro Activities

The following tables present hypothetical data for the in vitro biological activities of this compound. These values are for illustrative purposes and serve as a template for presenting experimental findings.

Table 1: Cytotoxicity of this compound

Cell LineCell TypeAssayIncubation Time (h)IC₅₀ (µM)
RAW 264.7Murine MacrophageMTT24> 100
HCT116Human Colon CarcinomaMTT4825.3
HeLaHuman Cervical CarcinomaMTT4842.1
BJHuman Foreskin FibroblastMTT48> 100

Table 2: Anti-inflammatory and Antioxidant Activities of this compound

AssayModel SystemEndpointIC₅₀ (µM)
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsNitrite (B80452) concentration15.8
COX-2 InhibitionHuman recombinant COX-2PGE₂ production10.5
DPPH Radical ScavengingCell-freeDPPH absorbance33.7

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on a given cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with cell culture medium to achieve final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

  • Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory activity of this compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Cell culture supplies as in Protocol 1

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value.

Protocol 3: DPPH Radical Scavenging Assay

This cell-free assay evaluates the antioxidant potential of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

Procedure:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add the this compound or ascorbic acid solutions to the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark for 30 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Protocol 4: COX-2 Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • Commercially available COX-2 inhibitor screening assay kit (colorimetric or fluorometric)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (positive control)

Procedure:

  • Follow the manufacturer's instructions for the specific COX-2 inhibitor screening assay kit.

  • Incubation: Briefly, incubate various concentrations of this compound with the human recombinant COX-2 enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement: Measure the production of prostaglandin (B15479496) E2 (PGE₂) using a colorimetric or fluorometric method as per the kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value from the dose-response curve.

Visualizations

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Ethyllucidone_Screening_Workflow cluster_bioassays Bioactivity Assays start Start: this compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity determine_ic50 Determine Cytotoxic IC₅₀ cytotoxicity->determine_ic50 select_concentrations Select Non-Toxic Concentrations for Bioassays determine_ic50->select_concentrations anti_inflammatory Anti-inflammatory Assays (NO, COX-2) select_concentrations->anti_inflammatory antioxidant Antioxidant Assays (DPPH) select_concentrations->antioxidant data_analysis Data Analysis & IC₅₀ Determination anti_inflammatory->data_analysis antioxidant->data_analysis mechanism_studies Mechanism of Action Studies (Western Blot, qPCR) data_analysis->mechanism_studies end End: Characterized Bioactivity mechanism_studies->end

Caption: General workflow for in vitro screening of this compound.

References

Ethyllucidone for Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is a notable absence of specific scientific literature detailing the biological activities and mechanism of action of ethyllucidone (B1151810). The following application notes and protocols are based on the documented activities of its structural analog, lucidone (B1675363) , and the broader chemical class of chalcones . This information is intended to serve as a predictive framework and a guide for the initial investigation of this compound in cell culture studies.

Introduction

This compound is a chalcone, a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its close structural analog, lucidone, has been shown to modulate key signaling pathways involved in inflammation and cancer. These application notes provide a summary of the available data on lucidone as a proxy for this compound, along with detailed protocols to facilitate the investigation of this compound's biological effects in cell culture.

Data Presentation: Quantitative Data for Lucidone

The following table summarizes the reported biological activities of lucidone, which can be used as a reference for designing dose-response experiments for this compound.

CompoundAssayCell LineParameterValueReference
LucidoneAntiviral AssayHuh-7 cells (Dengue virus)EC5025 µM[1]
LucidoneAnti-inflammatory AssayLPS-induced RAW 264.7 macrophagesInhibition of TNF-α secretionSignificant at 10 µg/mL & 25 µg/mL[1]
LucidoneAnti-inflammatory AssayLPS-induced RAW 264.7 macrophagesInhibition of PGE2 productionSignificant at 10 µg/mL & 25 µg/mL[1]

Hypothesized Signaling Pathways

Based on the known mechanisms of lucidone and other chalcones, this compound is hypothesized to modulate the following key signaling pathways.[2][3]

cluster_0 Hypothesized this compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB modulates MAPK MAPK Pathway This compound->MAPK modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt modulates Inflammation ↓ Inflammation NFkB->Inflammation MAPK->Inflammation Apoptosis ↑ Apoptosis MAPK->Apoptosis Proliferation ↓ Proliferation MAPK->Proliferation PI3K_Akt->Apoptosis PI3K_Akt->Proliferation

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the biological activity of this compound.

Proposed Experimental Workflow

A general workflow for characterizing the bioactivity of a novel compound like this compound is outlined below.

A Cell Viability/Cytotoxicity Screening (e.g., MTT Assay) B Determine IC50 Value A->B C Apoptosis Assays (e.g., Annexin V/PI Staining) B->C D Cell Cycle Analysis (e.g., Propidium Iodide Staining) B->D E Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) C->E D->E

Caption: Proposed workflow for characterizing this compound's bioactivity.

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cell line(s)

  • Complete growth medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1 to 100 µM) in complete growth medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay is used to quantify the induction of apoptosis by this compound.

Materials:

  • Target cell line(s)

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine if this compound causes cell cycle arrest.

Materials:

  • Target cell line(s)

  • 6-well plates

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Target cell line(s)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-NF-κB, p-p38, p-JNK, p-Akt, and their total forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a predetermined time. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Putative Anti-Inflammatory Signaling Pathway

Based on lucidone's known anti-inflammatory effects, this compound is hypothesized to inhibit the NF-κB and MAPK signaling pathways.

cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Inflammatory Response LPS LPS p38 p38 LPS->p38 JNK JNK LPS->JNK IKK IKK LPS->IKK This compound This compound This compound->p38 This compound->JNK This compound->IKK Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) p38->Inflammatory_Genes JNK->Inflammatory_Genes IkB IκB IKK->IkB inhibits degradation of NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Inflammatory_Genes

Caption: Putative inhibition of inflammatory pathways by this compound.

References

Potential Therapeutic Applications of Ethyllucidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is presented as a hypothesized guide for research and development purposes. A comprehensive review of current scientific literature reveals a notable absence of specific studies on the biological activities and mechanism of action of Ethyllucidone. The potential therapeutic applications, signaling pathways, and experimental protocols described herein are based on the well-documented activities of its chemical class, chalcones, and the closely related compound, lucidone (B1675363). This document serves as a predictive framework to guide future investigation into this compound.

Introduction

This compound is a natural chalcone (B49325) isolated from the roots of Lindera aggregata.[1] Chalcones are a class of organic compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural feature is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Given that extracts from Lindera aggregata have been used in traditional medicine to treat inflammatory conditions, it is hypothesized that this compound may share similar therapeutic potential.[1][2]

Hypothesized Therapeutic Applications

Based on the activities of related chalcones and lucidone, the primary therapeutic applications for this compound are hypothesized to be in the following areas:

  • Anti-inflammatory: By potentially modulating key inflammatory signaling pathways.

  • Anticancer: Through possible cytotoxic effects on various cancer cell lines.

  • Neuroprotective: A potential area for future research based on the properties of some flavonoids.[3]

Hypothesized Mechanism of Action

The central hypothesis is that this compound, like many other chalcones, may exert its biological effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Anti-inflammatory and Antioxidant Pathways

It is postulated that this compound could mitigate inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. These pathways are crucial for the expression of pro-inflammatory genes that code for enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Concurrently, this compound may exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Hypothesized this compound Action cluster_2 Signaling Pathways cluster_3 Cellular Response Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates MAPK MAPK (p38, ERK, JNK) Pro-inflammatory Stimuli->MAPK Activates This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to MAPK->nucleus Activates Transcription Factors pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) nucleus->pro_inflammatory_genes Induces

Hypothesized anti-inflammatory mechanism of this compound.
Anticancer Pathways

Chalcones have been shown to exhibit cytotoxic effects against various cancer cell lines. The potential anticancer mechanism of this compound could involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation by interfering with key signaling pathways that are often dysregulated in cancer.

Quantitative Data (from Lucidone and other Chalcones)

As there is no specific quantitative data for this compound, the following tables summarize the in vitro activities of the related compound lucidone and other bioactive chalcones to provide a comparative context.

Table 1: Anti-inflammatory Activity of Lucidone

Inflammatory MediatorIC50 (µM) in LPS-stimulated RAW 264.7 cells
Nitric Oxide (NO)12.5
Prostaglandin E2 (PGE2)8.7
Tumor Necrosis Factor-alpha (TNF-α)15.2
Interleukin-6 (IL-6)18.4

Data is representative of studies on lucidone and should be considered as a predictive reference for this compound.

Table 2: In Vitro Anticancer Activity of Representative Chalcones

Cancer Cell LineCompoundIC50 (µM)
HCT116 (Colon)Xanthohumol7.5
HeLa (Cervical)Butein10.2
MCF-7 (Breast)Licochalcone A5.8
A549 (Lung)Isoliquiritigenin12.1

This data is for comparative purposes and does not represent the activity of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are general methodologies commonly used to evaluate the bioactivities of natural products like chalcones and can be adapted for the investigation of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay

This protocol outlines a general procedure to assess the anti-inflammatory effects of a test compound on LPS-stimulated murine macrophage RAW 264.7 cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Replace the culture medium with fresh medium containing various concentrations of this compound.

  • Pre-incubate the cells for 1 hour.

3. Inflammation Induction:

  • Add lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Maintain a control group without LPS stimulation.

4. Incubation:

  • Incubate the plates for 24 hours.

5. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

  • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using commercially available ELISA kits.

6. Data Analysis:

  • Calculate the percentage of inhibition of each inflammatory mediator compared to the LPS-stimulated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the inflammatory response).

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed pre_treat Pre-treat with this compound seed->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24h stimulate->incubate measure Measure NO and Cytokines incubate->measure analyze Calculate IC50 measure->analyze

Workflow for in vitro anti-inflammatory evaluation.
Protocol 2: In Vitro Anticancer Assay (MTT Cytotoxicity Assay)

This protocol outlines a general method to assess the cytotoxic effects of a test compound on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells (e.g., HCT116, HeLa) in 96-well plates at an appropriate density.

2. Compound Treatment:

  • After cell attachment, replace the medium with fresh medium containing various concentrations of this compound.

3. Incubation:

  • Incubate the cells for a defined period (e.g., 48 or 72 hours).

4. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

5. Solubilization:

  • Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

6. Absorbance Reading:

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

7. IC50 Calculation:

  • Determine the concentration of the compound that inhibits 50% of cell growth (IC50).

cluster_0 Cell Preparation cluster_1 Treatment and Incubation cluster_2 MTT Assay cluster_3 Data Analysis seed_cancer Seed cancer cells in 96-well plate treat_cancer Treat with this compound seed_cancer->treat_cancer incubate_cancer Incubate for 48-72h treat_cancer->incubate_cancer add_mtt Add MTT reagent incubate_cancer->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_ic50_cancer Calculate IC50 read_absorbance->calculate_ic50_cancer

Workflow for MTT cytotoxicity assay.

Conclusion

This compound represents an unexplored molecule with potential therapeutic applications based on its chemical class. The lack of existing data necessitates foundational research to determine its specific biological activities and mechanisms of action. The information and protocols provided in this document, based on related and well-studied compounds, offer a framework for initiating such investigations. Future in vitro and in vivo studies are essential to validate these hypothesized applications and to elucidate the full therapeutic potential of this compound.

References

Application Note: Stability and Degradation Studies of Ethyllucidone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the stability of ethyllucidone (B1151810) is limited.[1][2] This document provides a generalized framework for stability and degradation studies based on the known chemical properties of its compound class (chalcones) and established principles of drug stability testing as outlined by the International Council for Harmonisation (ICH).[1][3] The quantitative data, experimental protocols, and degradation pathways presented are illustrative and should be verified through rigorous experimentation.[1]

Introduction to this compound Stability

This compound is a natural product belonging to the chalcone (B49325) class of flavonoids. Like many flavonoids, its stability is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding the degradation profile of this compound is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of potential therapeutic products. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.

The primary analytical technique for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detectors.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data to illustrate the results of stability and forced degradation studies. This data should be replaced with actual experimental findings.

Table 1: Illustrative Stability of this compound in Different Solvents (Storage at 25°C for 24 hours)

SolventPolarity% this compound Remaining (Hypothetical)Observations
Acetonitrile (B52724)Polar Aprotic98%Good stability
DMSOPolar Aprotic99%Excellent solubility, good stability
EthanolPolar Protic92%Minor degradation observed
MethanolPolar Protic90%Minor degradation observed
Water (pH 7.0)Polar Protic75%Moderate degradation

Data is hypothetical and based on general chalcone properties.

Table 2: Illustrative Results of a Forced Degradation Study on this compound

Stress ConditionParameters% Degradation (Hypothetical)Number of Major Degradants
Acid Hydrolysis0.1 M HCl15%1
Base Hydrolysis0.1 M NaOH85%3
Oxidation3% H₂O₂30%2
Thermal (Solid)80°C, 24h5%1
PhotostabilityICH Q1B40%2

Data is hypothetical. The goal of forced degradation is typically to achieve 5-20% degradation to ensure the stability-indicating method is effective.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation profile of this compound.

1.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a stable solvent such as acetonitrile or DMSO.

1.2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 4-8 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 1 hour, monitoring for degradation.

    • Neutralize with an equivalent volume of 0.1 M HCl.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 8 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Keep the vial in an oven at 80°C for 24 hours.

    • After exposure, dissolve the solid in the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • Analyze both samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

  • Method Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it can accurately quantify this compound in the presence of its degradants.

Protocol 3: Identification of Degradation Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the structural elucidation of degradation products.

  • Sample Preparation: Use the stressed samples generated in Protocol 1.

  • LC-MS Analysis:

    • Inject the samples into an LC-MS system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient that achieves good separation of the degradation products.

    • Set the mass spectrometer to operate in both positive and negative ion modes to detect all possible degradants.

    • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

    • Perform tandem MS (MS/MS) on the detected degradation products to obtain fragmentation patterns, which are crucial for structural identification.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for stability testing and potential degradation and signaling pathways.

G cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis & Characterization stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid therm Thermal (80°C, Solid) stock->therm photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Quantify Degradation base->hplc Quantify Degradation oxid->hplc Quantify Degradation therm->hplc Quantify Degradation photo->hplc Quantify Degradation lcms LC-MS/MS Analysis (Structure Elucidation) hplc->lcms Identify Degradants report Report: Degradation Profile & Stability Assessment lcms->report

Caption: Experimental workflow for this compound forced degradation studies.

G cluster_products Potential Degradation Products parent This compound (Chalcone Structure) cyclized Cyclization Product (Flavanone) parent->cyclized Base/Acid-catalyzed intramolecular reaction cleavage Cleavage Products (Aldehyde + Ketone) parent->cleavage Oxidative Cleavage epoxide Epoxidation Product parent->epoxide Oxidation of alkene bond isomer Cis-Trans Isomerization parent->isomer Photolytic Isomerization

Caption: Hypothetical degradation pathways for a chalcone like this compound.

G stimulus Inflammatory Stimulus (e.g., LPS) ikk IKK stimulus->ikk ikb IκBα nfkb_complex NF-κB Complex (p50/p65) ikb->nfkb_complex nucleus Nucleus nfkb_complex->nucleus Translocates to ikk->ikb Phosphorylates genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) nucleus->genes Induces ethyl This compound or Active Degradant ethyl->ikk Inhibits?

Caption: Postulated NF-κB signaling pathway for assessing bioactivity.

References

Troubleshooting & Optimization

Ethyllucidone Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of ethyllucidone (B1151810).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a chalcone, a type of flavonoid, that has been isolated from the roots of Lindera strychnifolia.[1] It has garnered interest for its potential therapeutic applications, particularly due to its possible anti-inflammatory and antioxidant properties.[2]

Q2: What are the primary methods for extracting this compound from its natural source?

The initial step in purifying this compound is extraction from the plant material. Common methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3] The choice of method depends on factors like the desired yield, extraction time, and the stability of the compound.[3]

Q3: Which chromatographic techniques are most effective for purifying this compound?

Following initial extraction and fractionation, column chromatography is typically used for initial purification.[3] For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice, often utilizing a C18 reverse-phase column.[1][2]

Q4: What is a common challenge when purifying compounds like this compound?

A significant challenge in the purification of natural products like this compound, which may be present in low concentrations alongside structurally similar compounds, is achieving high purity and yield.[4][5] This often requires a multi-step purification strategy.[3]

Troubleshooting Guide

Issue 1: Low Yield of this compound After Extraction

Symptoms:

  • The amount of crude extract obtained from the plant material is lower than expected.

  • Subsequent purification steps yield minimal amounts of the target compound.

Possible Causes and Solutions:

Possible Cause Solution
Inefficient Extraction Method The chosen extraction method may not be optimal for this compound. Consider switching to a more efficient technique. For example, UAE and MAE are often faster and can provide higher yields compared to traditional maceration.[3]
Inappropriate Solvent The polarity of the extraction solvent may not be suitable for this compound. Methanol (B129727) or ethanol (B145695) are commonly used for extracting chalcones.[1] Experiment with solvents of varying polarities to optimize extraction.
Incomplete Extraction The extraction time may be too short, or the solvent-to-sample ratio may be too low. Ensure the plant material is finely ground and consider repeated extraction cycles to maximize recovery.[1]
Degradation of this compound This compound may be sensitive to heat or light. If using methods involving heat, such as Soxhlet extraction, ensure the temperature is not degrading the compound.[3] Store extracts in a cool, dark place.
Issue 2: Poor Separation and Co-elution in Column Chromatography

Symptoms:

  • Fractions collected from the column contain multiple compounds, including this compound.

  • TLC analysis of fractions shows overlapping spots.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Stationary Phase The chosen stationary phase (e.g., silica (B1680970) gel) may not provide sufficient selectivity. Consider using a different stationary phase or a modified one.
Incorrect Solvent System The polarity of the mobile phase may be too high or too low, leading to poor separation. A step-gradient or linear gradient elution with increasing polarity can improve resolution.[1]
Column Overloading Too much crude extract has been loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded relative to the column size.
Poor Column Packing An improperly packed column can lead to channeling and band broadening. Ensure the column is packed uniformly to achieve optimal separation.
Issue 3: Issues During HPLC Purification (e.g., Peak Tailing, Split Peaks, High Back Pressure)

Symptoms:

  • Asymmetrical peaks (tailing or fronting) in the HPLC chromatogram.[6]

  • A single peak is unexpectedly split into two or more peaks.[6]

  • The HPLC system shows an unusually high back pressure.[6]

Possible Causes and Solutions:

Possible Cause Solution
Column Degradation The stationary phase of the C18 column may be degraded.[6] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Sample Overload Injecting too concentrated a sample can lead to peak fronting.[7] Dilute the sample before injection.
Contamination or Blockage Particulates from the sample or mobile phase may be blocking the column inlet frit.[7] Filter all samples and mobile phases before use. The column can also be back-flushed to try and remove the blockage.
Inappropriate Mobile Phase pH For ionizable compounds, the mobile phase pH can affect peak shape. Adding a modifier like formic acid (0.1%) to the mobile phase can improve peak symmetry.[8]
Injection Port Issue A worn rotor seal in the injector can cause split peaks.[6] This is a hardware issue that may require maintenance.

Data Presentation

Table 1: Comparison of Extraction Techniques for Natural Products [3]

Extraction Method Principle Advantages Disadvantages
Maceration Soaking plant material in a solvent at room temperature.[1]Simple, requires minimal equipment.Time-consuming, may result in lower yields.
Soxhlet Extraction Continuous extraction with a cycling solvent.[3]Efficient for exhaustive extraction.[3]Can degrade heat-sensitive compounds.[3]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls.[3]Fast, efficient, often higher yields.[3]Requires specialized equipment.[3]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent.[3]Very fast, requires less solvent.[3]Requires microwave-transparent solvents and specialized equipment.[3]

Table 2: HPLC Purity Analysis of Natural vs. Synthetic this compound [2]

Parameter Natural this compound Synthetic this compound
Purity (HPLC, %) 98.2 ± 0.399.1 ± 0.2
Major Impurity (%) 1.1 (related chalcone)0.5 (starting material)

Experimental Protocols

Protocol 1: Generalized Extraction and Isolation of this compound[1][3]
  • Preparation of Plant Material: Collect and air-dry the roots of Lindera strychnifolia. Grind the dried roots into a coarse powder.[1]

  • Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours with occasional stirring. Repeat this process three times to ensure complete extraction.[1]

  • Filtration and Concentration: Combine the methanol extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

  • Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297).[1]

  • Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography over silica gel. Elute with a gradient of hexane and ethyl acetate.

  • HPLC Purification: Further purify the this compound-containing fractions using preparative HPLC on a C18 column.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment[2]
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). For example, a gradient from 20% A to 80% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve samples in DMSO or the initial mobile phase to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

Visualizations

Ethyllucidone_Purification_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Plant Material (Lindera strychnifolia roots) extraction Maceration (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract Concentration partitioning Liquid-Liquid Partitioning crude_extract->partitioning active_fraction Active Fraction (Ethyl Acetate) partitioning->active_fraction Selection column_chrom Column Chromatography (Silica Gel) active_fraction->column_chrom hplc Preparative HPLC (C18 Column) column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: A generalized workflow for the isolation of this compound.

Troubleshooting_Logic cluster_pressure High Back Pressure cluster_peak_shape Poor Peak Shape cluster_split_peaks Split Peaks start HPLC Issue Detected check_blockage Check for Blockages (frit, tubing) start->check_blockage Pressure related peak_tailing Peak Tailing/Fronting start->peak_tailing Shape related inspect_injector Inspect Injector Rotor Seal start->inspect_injector Splitting flush_column Back-flush Column check_blockage->flush_column end Issue Resolved flush_column->end check_overload Reduce Sample Concentration peak_tailing->check_overload adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph check_overload->end adjust_ph->end inspect_injector->end

Caption: Troubleshooting logic for common HPLC purification issues.

NFkB_Signaling_Pathway cluster_nucleus Inside Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor inflammatory_stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation IkB_NFkB IκBα-NF-κB Complex (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation IkB_NFkB->NFkB Releases gene_transcription Gene Transcription (Inflammatory Mediators) This compound This compound This compound->IKK Inhibits (?)

Caption: Postulated anti-inflammatory action of this compound via NF-κB pathway.

References

Technical Support Center: Optimizing Ethyllucidone Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature on the specific extraction and purification of Ethyllucidone is limited. The following guide is based on established methodologies for the isolation of similar chalcones and other natural products from plant sources, particularly the genus Lindera. The experimental protocols and quantitative data provided are illustrative and intended to serve as a starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the potential natural sources for this compound?

A1: this compound has been reportedly isolated from the roots of Lindera strychnifolia[1][2]. Other species within the Lindera genus may also be potential sources, as they are known to produce a variety of secondary metabolites[2]. Preliminary screening of related plant species could be a viable strategy for discovering new sources.

Q2: What is the first step I should take before starting the extraction process?

A2: Proper preparation of the plant material is crucial. The plant material, typically the roots of Lindera strychnifolia, should be air-dried to a constant weight at a controlled temperature (e.g., 40-50°C) to minimize enzymatic degradation[3]. Once dried, the material should be ground into a fine powder to maximize the surface area for efficient extraction[3].

Q3: I am getting a very low yield of crude extract. What are the possible reasons?

A3: Low crude extract yield can be due to several factors:

  • Improper plant material preparation: Ensure the plant material is thoroughly dried and finely powdered.

  • Inefficient extraction method: The chosen extraction method may not be optimal. For instance, maceration is less efficient than Soxhlet, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE).

  • Inappropriate solvent selection: The polarity of the solvent plays a significant role. A systematic approach using solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), ethanol, methanol) is recommended to find the most effective one for this compound.

  • Insufficient extraction time: The duration of the extraction may not be adequate. It's important to optimize the extraction time for the chosen method.

Q4: My purified fractions show significant impurity. How can I improve the purity of this compound?

A4: Improving the purity of the final compound often requires a multi-step purification strategy. If you are observing impurities, consider the following:

  • Fractionation: After initial extraction, perform liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic techniques: A single chromatographic step may not be sufficient. A common approach is to use column chromatography with silica (B1680970) gel or Sephadex for initial separation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve a high degree of purity.

  • Recrystallization: If the purified this compound is a solid, recrystallization from a suitable solvent can be an effective final step to remove minor impurities.

Troubleshooting Guides

Issue 1: Low Yield of Target Compound After Purification
Possible Cause Troubleshooting Step
Degradation of this compound Chalcones can be sensitive to heat and pH. Avoid high temperatures during extraction and concentration. Use a rotary evaporator under reduced pressure for solvent removal. Consider conducting the extraction and purification at lower temperatures if stability is an issue.
Suboptimal Extraction Solvent Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol, methanol) to determine the solvent that provides the highest yield of this compound.
Inefficient Chromatographic Separation Optimize the mobile phase for column chromatography. A gradient elution, for example, with a hexane-ethyl acetate solvent system of increasing polarity, can improve separation. For HPLC, experiment with different columns (e.g., C18) and mobile phase compositions.
Loss of Compound During Transfers Be meticulous during sample handling and transfers between steps to minimize physical loss of the material.
Issue 2: Co-elution of Impurities with this compound in HPLC
Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution Modify the HPLC method. Try using a different stationary phase (column), adjusting the mobile phase composition, or running a shallower gradient.
Presence of Isomeric Compounds Isomers can be difficult to separate. Consider using a different chromatographic technique, such as High-Speed Counter-Current Chromatography (HSCCC), which separates compounds based on their partition coefficient between two immiscible liquid phases.
Complex Crude Extract Pre-purify the extract using techniques like solid-phase extraction (SPE) or flash chromatography before injecting it into the HPLC system to remove interfering compounds.

Experimental Protocols

Protocol 1: Generalized Extraction of this compound from Lindera strychnifolia Roots
  • Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.

  • Extraction:

    • Maceration: Soak the powdered plant material in methanol (B129727) at room temperature for 48 hours with occasional stirring. Repeat this process three times to ensure complete extraction.

    • Alternative Methods: For potentially higher efficiency, consider Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).

  • Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity: hexane, chloroform, and finally ethyl acetate.

    • Collect each solvent fraction separately.

Protocol 2: Purification of this compound
  • Column Chromatography:

    • Subject the ethyl acetate fraction (assuming this compound is of medium polarity) to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a high percentage of hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Preparative HPLC:

    • Pool the fractions containing the compound of interest.

    • Further purify the pooled fractions using preparative HPLC with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure this compound.

  • Solvent Removal: Remove the solvent from the collected HPLC fractions by lyophilization or evaporation under reduced pressure to obtain the purified compound.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to compare the efficiency of different extraction methods and solvent systems.

Table 1: Comparison of Extraction Methods for Crude Extract Yield

Extraction MethodSolventExtraction TimeTemperature (°C)Crude Extract Yield (%)
MacerationEthanol48 hours258.5
SoxhletEthanol12 hours7812.3
Ultrasound-AssistedEthanol30 minutes4015.1
Microwave-AssistedEthanol5 minutes6016.8

Table 2: Influence of Solvent Polarity on the Yield of a Hypothetical Chalcone Fraction

SolventPolarity IndexCrude Extract Yield (%)Chalcone-rich Fraction Yield (%)
Hexane0.13.20.5
Chloroform4.15.82.1
Ethyl Acetate4.49.74.8
Methanol5.114.23.5
Water10.27.10.2

Visualizations

experimental_workflow plant_material Plant Material (e.g., Lindera strychnifolia roots) preparation Preparation (Drying, Grinding) plant_material->preparation extraction Extraction (Maceration, UAE, or MAE) preparation->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Solvent Fractions (Hexane, Chloroform, Ethyl Acetate) partitioning->fractions column_chrom Column Chromatography fractions->column_chrom Select active fraction hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinases IKK Complex adaptor->kinases i_kb IκBα kinases->i_kb phosphorylates nf_kb NF-κB nucleus Nucleus nf_kb->nucleus translocates to genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nf_kb->genes activates transcription of i_kb->nf_kb releases This compound This compound This compound->kinases inhibits

Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Ethyllucidone synthesis reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety precautions. The synthesis of Ethyllucidone has not been explicitly detailed in published literature. The protocols and troubleshooting advice provided herein are based on the general synthesis of chalcones via the Claisen-Schmidt condensation and should be considered a theoretical guide requiring optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible method for synthesizing this compound?

A1: Based on its chemical structure as a chalcone (B49325), the most direct and common synthetic route is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of a suitably substituted acetophenone (B1666503) with an appropriate benzaldehyde (B42025) derivative.[1]

Q2: What are the likely starting materials for this compound synthesis via Claisen-Schmidt condensation?

A2: To synthesize this compound (C₂₀H₂₂O₅), the logical precursors would be 3,4-dimethoxy-5-ethoxyacetophenone and 4-hydroxybenzaldehyde.

Q3: What are the most common side reactions in this type of synthesis?

A3: Common side reactions include the self-condensation of the ketone (if it has α-hydrogens on both sides), and the Cannizzaro reaction of the aldehyde, especially under strong basic conditions.[2][3] The formation of multiple products can complicate purification.

Q4: Are there "green" or more environmentally friendly methods for this synthesis?

A4: Yes, solvent-free grinding methods and microwave-assisted synthesis have been successfully applied to Claisen-Schmidt condensations. These methods can reduce reaction times, simplify product isolation, and minimize the use of hazardous organic solvents.

Proposed Synthesis Workflow

The following diagram illustrates the general workflow for the proposed synthesis of this compound.

Ethyllucidone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Prepare Reactants & Solvent Setup Assemble Reaction Apparatus Reagents->Setup Mixing Dissolve Acetophenone & Aldehyde Setup->Mixing Base_Add Add Base Catalyst Mixing->Base_Add Stir Stir at Controlled Temperature Base_Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour into Ice/Acid Monitor->Quench Filter Filter Crude Product Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Suitable Solvent Wash->Recrystallize Dry Dry Pure Product Recrystallize->Dry Characterize Characterize (NMR, IR, MP) Dry->Characterize

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Question Possible Cause Recommended Solution
Why is there no product formation, with only starting materials visible on TLC? Inactive Catalyst: The base (e.g., NaOH, KOH) may be old, hydrated, or neutralized by acidic impurities.Use fresh, high-purity base. Ensure all glassware is dry. For moisture-sensitive bases like NaH, use anhydrous solvents.
Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the acetophenone effectively.Consider a stronger base. However, excessively strong bases can promote side reactions.
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.Gently heat the reaction mixture. Monitor for side product formation at higher temperatures.
Why is the yield of my product very low? Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or favor side reactions.Use a slight excess of the aldehyde to ensure the ketone is fully consumed.
Reversible Reaction: The initial aldol (B89426) addition can be reversible. The subsequent dehydration to form the chalcone drives the reaction forward.Ensure conditions favor dehydration, such as moderate heating or using a catalyst system that promotes water elimination.
Steric Hindrance: Highly substituted starting materials may react more slowly or require more forcing conditions.Increase reaction time or temperature. A stronger base or different catalyst system may be necessary.
Product Loss During Work-up: The product may be partially soluble in the wash solvents or lost during transfers.Ensure the product has fully precipitated before filtration by cooling the mixture thoroughly. Minimize the volume of cold solvent used for washing.
Issue 2: Formation of Multiple Products / Impurities
Question Possible Cause Recommended Solution
My TLC shows multiple spots, indicating a complex mixture. How can I improve selectivity? Self-Condensation of Ketone: The enolate of the acetophenone reacts with another molecule of the acetophenone instead of the aldehyde.Slowly add the acetophenone to a mixture of the aldehyde and the base. This keeps the instantaneous concentration of the enolate low, favoring the desired cross-condensation.
Cannizzaro Reaction: The aldehyde, lacking α-hydrogens, undergoes disproportionation in the presence of a strong base to form an alcohol and a carboxylic acid.Use a milder base or lower the reaction temperature. Slow addition of the base can also help.
How do I remove unreacted starting materials from my crude product? Incomplete Reaction: The reaction was not allowed to proceed to completion.Increase the reaction time or consider gentle heating. Monitor closely with TLC until the limiting reagent is consumed.
Purification Difficulty: Aldehyde and ketone starting materials can be difficult to separate from the chalcone product due to similar polarities.Optimize recrystallization solvent systems. If recrystallization is ineffective, column chromatography is the recommended method for purification.

Reaction Condition Optimization

The table below summarizes key parameters that can be adjusted to optimize the synthesis of this compound.

Parameter Condition A (Standard) Condition B (High-Yield/Green) Potential Impact & Remarks
Catalyst 10% aq. NaOHSolid NaOH (20 mol%)Solid catalysts under solvent-free conditions can lead to higher yields and easier work-up.
Solvent EthanolSolvent-free (Grinding)Eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation.
Temperature Room TemperatureRoom Temperature (Grinding)Grinding can generate localized heat, often sufficient to drive the reaction without external heating. For solvent-based reactions, temperatures of 40-50°C may increase the rate.
Reactant Ratio 1:1 (Acetophenone:Aldehyde)1:1.2 (Acetophenone:Aldehyde)A slight excess of the non-enolizable aldehyde can help drive the reaction to completion and minimize ketone self-condensation.
Reaction Time 4-24 hours5-30 minutesSolvent-free and microwave methods can dramatically reduce reaction times compared to traditional solvent-based approaches.
Work-up Pour into ice/dilute HClAdd cold water, then acidifyThe work-up is generally straightforward: precipitation of the product by neutralizing the base catalyst.

Experimental Protocols

Protocol 1: General Synthesis via Base-Catalyzed Condensation in Ethanol
  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and the substituted benzaldehyde (1.1 eq.) in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours to complete.

  • Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic. A solid precipitate should form.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove any remaining salts and base. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis by Grinding
  • Reactant Combination: In a mortar, combine the substituted acetophenone (1.0 eq.), the substituted benzaldehyde (1.2 eq.), and solid NaOH (0.2 eq.).

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-30 minutes. The mixture may change in consistency or color, often becoming a paste or solidifying.

  • Work-up: After the reaction is complete (as determined by TLC of a small dissolved sample), add cold water to the mixture and stir. Acidify with dilute HCl.

  • Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization can be performed if necessary to achieve higher purity.

Troubleshooting Logic

The following diagram provides a logical workflow for troubleshooting a failed or low-yielding reaction.

Troubleshooting_Workflow Start Reaction Failed or Low Yield Check_TLC Analyze TLC Plate of Crude Reaction Mixture Start->Check_TLC Only_Start_Mat Only Starting Materials Present Check_TLC->Only_Start_Mat No Product Complex_Mix Complex Mixture of Products Check_TLC->Complex_Mix Multiple Spots Some_Product Some Product, but Low Conversion Check_TLC->Some_Product Faint Product Spot Check_Base Check Base Activity & Reaction Conditions Only_Start_Mat->Check_Base Check_Side_Rxns Identify Side Products Complex_Mix->Check_Side_Rxns Optimize_Time_Temp Solution: - Increase Reaction Time - Gently Heat Reaction - Check Stoichiometry Some_Product->Optimize_Time_Temp Base_OK Base & Temp OK? Check_Base->Base_OK Yes Use_Fresh_Base Solution: - Use Fresh/Anhydrous Base - Ensure Anhydrous Solvent Check_Base->Use_Fresh_Base No, Base Inactive Increase_Temp Solution: - Increase Temperature - Increase Reaction Time Base_OK->Increase_Temp No, Temp Too Low Success Problem Solved Base_OK->Success Yes Use_Fresh_Base->Success Increase_Temp->Success Optimize_Addition Solution: - Slow Addition of Ketone - Use Milder Base - Lower Temperature Check_Side_Rxns->Optimize_Addition Optimize_Addition->Success Optimize_Time_Temp->Success

References

Technical Support Center: Overcoming Ethyllucidone Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Ethyllucidone. Given the limited publicly available solubility data for this compound, this guide focuses on providing a framework for empirical determination of optimal solubilization conditions for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where can I find its solubility data?

A1: this compound is a chalcone, a type of natural product, that has been reported to be isolated from the roots of Lindera strychnifolia.[1][2] Currently, there is a significant lack of publicly available, experimentally determined physicochemical data for this compound, including specific solubility values in common laboratory solvents.[1] Researchers should be aware that much of the available biological activity data in scientific literature and commercial databases pertains to a structurally similar compound, Lucidone, and this data cannot be reliably attributed to this compound.[1] Therefore, it is crucial to empirically determine the solubility of your specific batch of this compound in the solvent and buffer system of your assay.

Q2: What is the difference between this compound and Lucidone?

A2: this compound and Lucidone are structurally similar chalcones. The key structural difference is the presence of an ethoxy group (-OCH₂CH₃) in this compound where Lucidone has a hydroxyl group (-OH).[1] This seemingly minor difference can significantly impact the compound's physicochemical properties, including solubility, as well as its biological activity.[1] It is critical to ensure you are working with the correct compound and not to extrapolate data from one to the other.

Q3: What are the best initial solvents to try for dissolving this compound?

A3: For initial testing with hydrophobic compounds like chalcones, polar aprotic solvents are generally a good starting point. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing stock solutions for biological assays.[3] Other organic solvents such as methanol, acetone, or acetonitrile (B52724) can also be considered.[3] It is recommended to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted into your aqueous assay buffer.[4]

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[4] Several strategies can be employed to overcome this, which are detailed in the Troubleshooting Guide and Experimental Protocols sections below. Key approaches include modifying your dilution technique, reducing the final compound concentration, and using solubilizing agents.[4][5]

Quantitative Data Summary

As specific quantitative solubility data for this compound is not publicly available, the following table summarizes the properties of common solvents that can be used for initial solubility screening. This information can help in selecting appropriate solvents for creating stock solutions.

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Water MiscibilityNotes for Biological Assays
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO18947.2MiscibleWidely used, but can be toxic to cells at concentrations typically above 0.5%. A vehicle control is essential.[6][7]
Ethanol (EtOH) C₂H₅OH78.424.5MiscibleGenerally less toxic than DMSO, but its volatility can lead to concentration changes in stock solutions over time.[8][9]
Methanol (MeOH) CH₃OH64.733.0MiscibleCan be used as a solvent, but it is generally more toxic to cells than ethanol.
Acetone (CH₃)₂CO5620.7MiscibleCan be used for initial solubilization but is generally too toxic for direct use in cell-based assays.
Acetonitrile (ACN) CH₃CN81.637.5MiscibleOften used in analytical chemistry (e.g., HPLC) and can be used for stock solutions, but cellular toxicity should be evaluated.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound.

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Under a chemical fume hood, add a calculated volume of a suitable organic solvent (e.g., 100% DMSO or absolute ethanol) to achieve a high concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but the thermal stability of this compound should be considered.[3]

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates when held up to a light source.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3]

Protocol 2: Determining Maximum Soluble Concentration in Assay Media

This protocol provides a method to empirically determine the maximum concentration at which this compound remains soluble in your final assay medium.

  • Prepare Serial Dilutions in Organic Solvent: Start with your high-concentration stock solution (e.g., 20 mM in DMSO) and prepare a 2-fold serial dilution series in the same organic solvent.

  • Dilution into Assay Media: In a clear multi-well plate or microcentrifuge tubes, add your complete, pre-warmed (37°C) assay medium.

  • Addition of Compound: Add a small, consistent volume of each dilution from your organic solvent series to the assay medium (e.g., add 2 µL of each DMSO dilution to 198 µL of medium to achieve a 1:100 dilution and a final DMSO concentration of 1%). It is crucial to add the compound stock to the medium while gently vortexing or mixing to ensure rapid dispersion and avoid localized high concentrations that can lead to precipitation.[5]

  • Incubation and Observation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 1 hour, 24 hours).

  • Solubility Assessment: Visually inspect each well for any signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is your maximum working soluble concentration under these conditions.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon dilution into aqueous buffer.

  • Question: I've prepared a 10 mM stock of this compound in DMSO. When I add it to my cell culture medium to a final concentration of 10 µM, it immediately turns cloudy. Why is this happening and how can I fix it?

  • Answer: This is likely due to "solvent shock," where the rapid change in polarity causes the compound to precipitate.[5] The final concentration of DMSO (in this case, 0.1%) may be insufficient to keep the 10 µM of this compound in solution.

    • Solutions:

      • Improve Dilution Technique: Pre-warm your medium to 37°C. Instead of pipetting the stock solution into the medium, add the stock solution drop-wise to the side of the tube containing the medium while gently vortexing. This ensures rapid dispersion.[5]

      • Use Serial Dilutions: Create an intermediate dilution of your stock in a small volume of medium first. For example, dilute your 10 mM stock to 1 mM in a small volume of medium, then further dilute this to 10 µM in your final volume.

      • Lower the Final Concentration: Your desired concentration may be above the solubility limit of this compound in the assay medium. Perform the solubility assessment protocol described above to determine the maximum soluble concentration.

Issue 2: The assay medium appears clear initially but becomes cloudy after incubation.

  • Question: My this compound solution is clear when I first prepare it, but after 24 hours in the incubator, I see a fine precipitate. What could be the cause?

  • Answer: This delayed precipitation can be caused by several factors:

    • Temperature Changes: The compound may be less stable in solution at the incubation temperature over time.

    • Interaction with Media Components: this compound may be interacting with components in your media, such as proteins in fetal bovine serum (FBS), leading to decreased solubility.[10]

    • pH Shifts: Cellular metabolism can alter the pH of the medium over long incubation periods, which can affect the solubility of the compound.[10]

    • Solutions:

      • Reduce Serum Concentration: If your experiment allows, try reducing the percentage of FBS in your medium or using serum-free medium.

      • Use Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[11][12][13] You would need to test the compatibility of cyclodextrins with your specific assay.

      • Prepare Fresh Solutions: For long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals.

Issue 3: I'm observing cellular toxicity that doesn't seem to be related to this compound's activity.

  • Question: I'm seeing significant cell death in my experiments, even at low concentrations of this compound. Could the solvent be the problem?

  • Answer: Yes, the solvent itself can be a source of cytotoxicity.

    • Solutions:

      • Include a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental groups. This will allow you to distinguish between the effects of the compound and the solvent.[3]

      • Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible. For DMSO, this is typically below 0.5%, and ideally below 0.1%, although this can be cell-line dependent.[6][7]

      • Test Alternative Solvents: If DMSO proves to be too toxic for your cell line, consider using ethanol, which is often better tolerated.[8] You will need to perform a similar vehicle control experiment to determine the tolerance of your cells to ethanol.

Visualizations

Ethyllucidone_Solubility_Workflow start Start: This compound Powder stock_prep Prepare High-Concentration Stock Solution (e.g., 20 mM) in 100% DMSO or EtOH start->stock_prep solubility_test Perform Serial Dilution & Assess Solubility in Pre-warmed Assay Medium stock_prep->solubility_test Protocol 2 is_soluble Is the desired concentration soluble? solubility_test->is_soluble proceed Proceed with Assay is_soluble->proceed Yes troubleshoot Troubleshoot Solubility Issues is_soluble->troubleshoot No Troubleshooting_Solubility precipitate Precipitation Observed in Assay Medium check_conc Is final concentration too high? precipitate->check_conc lower_conc Lower Final Concentration check_conc->lower_conc Yes check_dilution Is dilution technique optimal? check_conc->check_dilution No improve_dilution Improve Dilution: - Pre-warm media - Add dropwise with mixing - Use serial dilutions check_dilution->improve_dilution No check_solvent Is solvent toxicity an issue? check_dilution->check_solvent Yes solvent_control - Run vehicle control - Lower solvent % - Try alternative solvent (EtOH) check_solvent->solvent_control Yes use_solubilizer Consider Advanced Options: Use Solubilizing Agents (e.g., Cyclodextrins) check_solvent->use_solubilizer No, still issues

References

Ethyllucidone stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the long-term stability of Ethyllucidone is limited in publicly available literature. This guide provides a framework based on the chemical properties of related compounds (chalcones and flavonoids) and established principles of drug stability testing. All quantitative data, experimental protocols, and degradation pathways are presented as illustrative examples and must be verified through rigorous experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary factors affecting its stability?

This compound is a natural product belonging to the chalcone (B49325) class of flavonoids. The stability of this compound, like other chalcones, is influenced by several factors:

  • pH: Chalcones are often susceptible to degradation in alkaline and strongly acidic conditions.

  • Temperature: Higher temperatures typically accelerate the rate of degradation reactions.

  • Light Exposure: Many flavonoids are sensitive to UV and visible light, which can induce photodegradation.

  • Solvent Polarity: The polarity of the solvent can impact both solubility and degradation kinetics.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation.

Q2: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[1] It is recommended to store the compound at low temperatures, preferably at -20°C or -80°C.[1] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidation.[1]

For stock solutions, it is advisable to use a high-purity, anhydrous solvent like DMSO or ethanol. To prevent degradation from repeated freeze-thaw cycles, prepare single-use aliquots of the stock solution and store them at -80°C.[1]

Q3: How can I monitor the degradation of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the degradation of compounds like this compound. A stability-indicating HPLC method should be developed to effectively separate the intact this compound from its degradation products.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Rapid loss of this compound in cell culture medium. pH-mediated degradation (cell culture media are often slightly alkaline).Interaction with media components.Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute it into the medium immediately before the experiment.Perform a stability check of this compound in the specific cell culture medium to be used.
Inconsistent or diminished biological activity. Degradation of the compound in the stock solution due to improper storage or handling (e.g., multiple freeze-thaw cycles).[1]Prepare fresh stock solutions in a high-purity, anhydrous solvent.Aliquot into single-use vials and store at -80°C.Run a stability check by comparing a fresh solution to a stored solution via HPLC.
Appearance of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS). Compound degradation leading to the formation of new chemical entities.Review storage and handling procedures to minimize further degradation.If degradation is significant, a fresh batch of the compound may be required.Attempt to identify the degradation products.
Precipitation observed in stock solution upon thawing. Poor solubility of the compound in the chosen solvent at lower temperatures.Gently warm the solution and vortex to redissolve the precipitate.Consider preparing the stock solution at a slightly lower concentration.
Color change in solid this compound sample (e.g., from white to yellowish). This can be an indication of degradation.Before use, re-qualify the material using an analytical method like HPLC to assess its purity and identify any potential degradation products.

Data Presentation

The following tables present hypothetical data on the stability of this compound based on the behavior of similar chalcone compounds.

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 48 hours

Solvent Polarity Index % Degradation after 24h % Degradation after 48h
DMSO7.2< 1%< 2%
Ethanol5.2~2%~4%
Acetonitrile (B52724)5.8~3%~6%
Water (pH 7.0)10.2~10%~18%
PBS (pH 7.4)-~15%~25%

Table 2: Hypothetical Stability of this compound Under Various Stress Conditions

Stress Condition Duration % Degradation Major Degradation Products
0.1 M HCl4 hours at 60°C~20%Hydrolysis products
0.1 M NaOH1 hour at 25°C~45%Rearrangement and hydrolysis products
3% H₂O₂8 hours at 25°C~30%Oxidative products
Thermal (Solid)24 hours at 80°C~10%Thermally induced degradation products
Photostability (ICH Q1B)1.2 million lux hours~35%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To understand the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • DMSO (anhydrous)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or DMSO.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 8 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 24 hours.

    • After exposure, dissolve the solid in the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating this compound from its degradation products. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Analyze all stressed samples, along with a non-stressed control sample.

    • Calculate the percentage of degradation for each condition.

Mandatory Visualization

Ethyllucidone_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_outcome Outcome & Action start Experiment Shows Unexpected Results check_stability Suspect this compound Stability Issue start->check_stability review_storage Review Storage Conditions (Temp, Light, Solvent) check_stability->review_storage review_handling Review Handling Procedures (e.g., Freeze-Thaw Cycles) check_stability->review_handling run_hplc Perform HPLC Analysis (Compare to Standard) review_storage->run_hplc review_handling->run_hplc degradation_confirmed Degradation Confirmed run_hplc->degradation_confirmed Purity < 95% or Extra Peaks no_degradation No Degradation (Purity OK) run_hplc->no_degradation Purity > 95% use_fresh Use Freshly Prepared This compound Solution degradation_confirmed->use_fresh optimize_storage Optimize Storage & Handling degradation_confirmed->optimize_storage other_factors Investigate Other Experimental Factors no_degradation->other_factors

Caption: Workflow for troubleshooting this compound stability issues.

NFkB_Inhibition_by_Chalcones cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β, LPS IKK IKK Complex stimuli->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB_inactive NF-κB (p65/p50) IkB_p P-IκBα IkB_NFkB->IkB_p NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases proteasome Proteasomal Degradation IkB_p->proteasome Ubiquitination proteasome->IkB Degrades NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to gene_exp Pro-inflammatory Gene Expression DNA->gene_exp Induces Transcription This compound This compound (Chalcone) This compound->IKK Inhibits Activation

Caption: Postulated mechanism of this compound's anti-inflammatory action.

References

Troubleshooting Ethyllucidone detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Ethyllucidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the detection and quantification of this compound. Given the limited publicly available data on this compound, this guide combines general best practices for small molecule LC-MS analysis with the specific (though limited) information available for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?

A1: this compound is a natural product with the following properties[1]:

PropertyData
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
CAS Number 1195233-59-0
Botanical Origin Lindera strychnifolia

It is crucial to distinguish this compound from the structurally similar compound Lucidone, which has a hydroxyl group instead of an ethoxy group and a different molecular formula (C₁₅H₁₂O₄)[2].

Q2: What are the expected precursor ions for this compound in LC-MS?

A2: For electrospray ionization (ESI) in positive ion mode, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 285.1[3]. Other common adducts to look for, especially if issues with protonation occur, are the sodium adduct [M+Na]⁺ at m/z 307.1 and the potassium adduct [M+K]⁺ at m/z 323.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 283.1.

Q3: What are the suggested MRM transitions for quantitative analysis of this compound?

A3: A proposed method for the quantitative analysis of this compound suggests the following Multiple Reaction Monitoring (MRM) transitions. It is important to note that these are theoretical and should be experimentally verified and optimized using a reference standard[3].

Precursor Ion [M+H]⁺Product IonPutative Fragmentation
285.1177.1Cleavage of the propenone linker
285.1151.1Subsequent fragmentation of aromatic rings

Q4: I am not seeing any signal for this compound. What are the common causes?

A4: A lack of signal can stem from several issues. A systematic troubleshooting approach is recommended. Refer to the workflow diagram below for a step-by-step guide. Common causes include[4]:

  • Incorrect Instrument Settings: Verify that the mass spectrometer is set to detect the correct m/z range for the expected precursor ion (e.g., centered around m/z 285.1 for the [M+H]⁺ ion).

  • Ionization Issues: this compound, as a chalcone (B49325) derivative, should be amenable to ESI or APCI. If ESI is not yielding a signal, consider switching to APCI, which can be more effective for less polar compounds. Also, check the ion source polarity; try both positive and negative modes.

  • Sample Degradation: Ensure the sample is fresh and has been stored correctly to prevent degradation.

  • LC Method Problems: The compound may not be eluting from the column or may be co-eluting with interfering substances causing ion suppression.

  • Instrument Malfunction: Check the system suitability to ensure the instrument is performing as expected.

Q5: My signal for this compound is very weak. How can I improve it?

A5: Weak signal intensity is a common problem in mass spectrometry. To improve the signal for this compound:

  • Optimize Ion Source Parameters: Adjust the capillary voltage, source temperature, and gas flows to maximize the ionization efficiency for a compound of this mass and structure.

  • Improve Chromatographic Conditions: A poorly shaped or broad peak will result in lower intensity. Optimize the mobile phase composition and gradient to achieve a sharp, well-defined peak.

  • Sample Concentration: If the concentration is too low, you may not see a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.

  • Address Matrix Effects: If analyzing this compound in a complex matrix like plasma, ion suppression from other components can significantly reduce the signal. Improve sample preparation to remove interfering substances.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatogram for this compound shows significant peak tailing and splitting. What could be the cause and how can I fix it?

Answer: Poor peak shape can compromise both identification and quantification. Here are the likely causes and solutions:

Potential CauseTroubleshooting Steps
Column Contamination/Degradation * Flush the column with a strong solvent. * If the problem persists, the column may be permanently damaged and require replacement. Use a guard column to extend the life of your analytical column.
Inappropriate Mobile Phase * Ensure the sample solvent is compatible with the mobile phase to prevent precipitation on the column. * Adjust the mobile phase pH. For chalcones, a mobile phase with a small amount of acid (e.g., 0.1% formic acid) is often used.
Secondary Interactions * Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase. Try a different column chemistry (e.g., a column with end-capping).
Injector Issues * A partially blocked injector port can cause peak splitting. Clean the injector and sample loop.
Issue 2: Retention Time Shifts

Question: The retention time for my this compound peak is inconsistent between injections. What should I check?

Answer: Retention time stability is critical for reliable identification. Fluctuations can be caused by several factors:

Potential CauseTroubleshooting Steps
Unstable Pump Flow Rate * Check for leaks in the LC system. * Purge the pumps to remove any air bubbles.
Changes in Mobile Phase Composition * Prepare fresh mobile phase daily, as evaporation can alter the solvent ratio. * Ensure proper mixing if using an on-line mixer.
Column Temperature Fluctuations * Use a column oven to maintain a stable temperature. Inconsistent lab temperatures can affect retention times.
Column Equilibration * Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Sample Preparation for LC-MS Analysis of this compound from Plasma

This is a general protein precipitation protocol adapted from a theoretical application note for this compound.

  • Thawing: Allow frozen human plasma samples to thaw at room temperature.

  • Aliquoting: In a microcentrifuge tube, add 50 µL of the human plasma sample.

  • Internal Standard: Add 10 µL of an internal standard working solution (e.g., a structurally similar chalcone not present in the matrix, at a concentration of 100 ng/mL in methanol).

  • Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Visualizations

Ethyllucidone_Troubleshooting_Workflow start No or Poor Signal for this compound check_ms 1. Check MS Settings - Correct m/z range? - Ionization mode (ESI/APCI)? - Polarity (+/-)? start->check_ms ms_ok MS Settings Correct check_ms->ms_ok check_lc 2. Check LC System - Column pressure normal? - Solvent lines primed? - Leaks present? lc_ok LC System OK check_lc->lc_ok check_sample 3. Check Sample Integrity - Freshly prepared? - Correct concentration? - Possible degradation? sample_ok Sample OK check_sample->sample_ok system_suitability 4. Run System Suitability Test (e.g., Reserpine infusion) sst_pass SST Passed system_suitability->sst_pass ms_ok->check_lc Yes adjust_ms Adjust m/z, mode, polarity. Re-inject. ms_ok->adjust_ms No lc_ok->check_sample Yes fix_lc Fix leaks, purge pumps. Re-inject. lc_ok->fix_lc No sample_ok->system_suitability Yes prep_new_sample Prepare fresh sample. Re-inject. sample_ok->prep_new_sample No investigate_method Problem is Method-Specific - Optimize LC gradient - Improve sample prep - Check for ion suppression sst_pass->investigate_method Yes instrument_issue Instrument Issue Detected - Clean ion source - Calibrate instrument - Contact service engineer sst_pass->instrument_issue No adjust_ms->start fix_lc->start prep_new_sample->start LCMS_Optimization_Pathway start Goal: Develop Robust This compound LC-MS Method infusion 1. Direct Infusion of this compound Standard start->infusion lc_dev 2. LC Method Development start->lc_dev sample_prep 3. Sample Preparation start->sample_prep ms_params Determine: - Best ionization mode (ESI/APCI) - Polarity (+/-) - Precursor m/z - Fragmentation (for MRM) infusion->ms_params validation 4. Method Validation ms_params->validation column_select Select Column (e.g., C18) lc_dev->column_select mobile_phase Optimize Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) column_select->mobile_phase gradient Develop Gradient (for peak shape & resolution) mobile_phase->gradient gradient->validation extraction Optimize Extraction (e.g., Protein Precipitation, SPE) sample_prep->extraction extraction->validation

References

Technical Support Center: Ethyllucidone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ethyllucidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of this compound.

Troubleshooting Guide: this compound Peak Tailing in RP-HPLC

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for this compound.

Q1: My this compound peak is showing significant tailing. What are the primary causes?

A1: Peak tailing for a compound like this compound, a chalcone (B49325) which may possess acidic properties, in reverse-phase HPLC is often due to secondary interactions with the stationary phase or issues with the chromatographic system. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, leading to peak tailing.[1][2][3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or the silanol groups on the stationary phase, causing strong secondary interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing.

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause band broadening and peak tailing.

Q2: How can I diagnose the specific cause of my this compound peak tailing?

A2: A systematic approach is crucial for diagnosing the root cause of peak tailing. The following workflow can help you identify the issue.

G Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing B Check for Column Overload A->B C Inject Diluted Sample B->C D Peak Shape Improves? C->D E Column Overload is the Issue. Reduce sample concentration or injection volume. D->E Yes F Investigate Secondary Interactions D->F No G Modify Mobile Phase pH F->G H Use a Column with Low Silanol Activity F->H I Add Mobile Phase Modifier (e.g., acid) F->I J Peak Shape Improves? G->J H->J I->J K Secondary Interactions were the Cause. Optimize mobile phase and column. J->K Yes L Check for System Issues J->L No M Inspect Tubing and Connections L->M N Check for Column Void L->N O Peak Shape Improves? M->O N->O P System Issue Identified. Replace components as needed. O->P Yes Q Contact Technical Support O->Q No G Experimental Workflow for Mobile Phase Optimization cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation A Prepare this compound Standard (1 mg/mL in Methanol) E Inject this compound Standard A->E B Prepare Mobile Phase A: 0.1% Formic Acid in Water D Equilibrate C18 Column with Initial Mobile Phase Conditions B->D C Prepare Mobile Phase B: Acetonitrile C->D D->E F Run Gradient Elution E->F G Analyze Chromatogram for Peak Shape and Tailing Factor F->G H Peak Tailing Resolved? G->H I Method Optimized H->I Yes J Further Optimization Needed: - Try different acidic modifier - Use a different column H->J No

References

Technical Support Center: Minimizing Ethyllucidone Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Ethyllucidone during the extraction process. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Publicly available data on the specific degradation pathways and stability of this compound is limited.[1][2] The recommendations provided here are based on the general chemical properties of chalcones and flavonoids, the class of compounds to which this compound belongs.[1][3] All experimental protocols and quantitative data should be considered as illustrative examples and must be adapted and verified through rigorous in-house experimentation.

Frequently Asked Questions (FAQs)

Q1: To which chemical class does this compound belong, and why is this important for extraction?

This compound is a chalcone, a class of natural products characterized by an open C3-C6-C3 skeleton.[1][3] Understanding its chemical class is crucial because chalcones are known to be susceptible to degradation under certain conditions, which can influence the selection of an appropriate extraction method and solvent system.

Q2: What are the primary factors that can cause this compound degradation during extraction?

Based on the general behavior of chalcones, the stability of this compound during extraction is likely affected by:

  • pH: Chalcones are often unstable in alkaline and strongly acidic conditions.[1]

  • Temperature: Elevated temperatures used in some extraction methods can accelerate the rate of degradation.[1][4]

  • Light Exposure: Many flavonoids are sensitive to UV and visible light, which can induce photodegradation.[1]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to oxidative degradation.[1]

  • Enzymatic Degradation: If the plant material is not properly handled and dried, enzymes present in the plant matrix can degrade the target compound.[5]

Q3: Which extraction methods are recommended for minimizing this compound degradation?

The choice of extraction method is critical for thermolabile compounds like chalcones.[5]

  • Recommended: Maceration is a simple method suitable for heat-sensitive compounds, although it can be time-consuming.[5] Ultrasound-Assisted Extraction (UAE) is fast and efficient but requires careful temperature control to avoid localized heating.[5] Supercritical Fluid Extraction (SFE) is highly selective and suitable for sensitive compounds as it is solvent-free, but the equipment is expensive.[5]

  • Use with Caution: Soxhlet extraction and Microwave-Assisted Extraction (MAE) can be very efficient but may degrade thermolabile compounds due to prolonged exposure to high temperatures.[5]

Q4: How do I choose an appropriate solvent for this compound extraction to minimize degradation?

The choice of solvent depends on the polarity of this compound and should be selected to maximize extraction efficiency while minimizing degradation.[6]

  • For short-term extractions, moderately polar aprotic solvents such as acetone, acetonitrile (B52724), and ethyl acetate (B1210297) are generally suitable for chalcones.[1]

  • It is advisable to perform preliminary screening with different solvents to find the optimal balance between yield and stability.[5]

  • For long-term storage of extracts, anhydrous DMSO or ethanol (B145695) at low temperatures (-20°C or -80°C) and protected from light is recommended.[1]

Q5: How can I monitor this compound degradation during my extraction process?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the degradation of compounds like this compound.[1] A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low yield of this compound in the crude extract. 1. Inefficient extraction method. 2. Inappropriate solvent choice. 3. Insufficient extraction time. 4. Degradation of this compound during extraction.1. Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE), ensuring temperature control. 2. Perform a solvent screen to determine the optimal solvent for this compound. 3. Optimize the extraction time; for maceration, this may require longer periods. 4. Analyze a small aliquot of the extract at different time points using HPLC to monitor for degradation.
Presence of unknown peaks in the HPLC chromatogram of the extract. 1. These may be degradation products of this compound. 2. Co-extraction of impurities from the plant matrix.1. Compare the chromatograms of extracts obtained under different conditions (e.g., varying temperature, light exposure). An increase in the unknown peak under harsher conditions suggests it is a degradation product.[7] 2. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and aid in their identification.[7] 3. Optimize the extraction selectivity by changing the solvent or employing a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove lipids.
Inconsistent extraction yields between batches. 1. Variability in the quality of the plant material. 2. Inconsistent control of extraction parameters (temperature, time, etc.). 3. Degradation of this compound in stored plant material or extracts.1. Ensure consistent sourcing and pre-processing (drying, grinding) of the plant material.[5] 2. Tightly control all experimental parameters.[7] 3. Store dried plant material in a cool, dark, and dry place. Store extracts at low temperatures (e.g., -20°C) and protected from light.[1]
Hypothetical Stability Data of this compound in Different Extraction Solvents

The following table provides a hypothetical summary of this compound stability under various extraction conditions to illustrate how such data would be presented. This is not actual experimental data.

Extraction Method Solvent Temperature (°C) Time (hours) Hypothetical Recovery of this compound (%)
MacerationEthanol252495
MacerationMethanol252493
Ultrasound-AssistedAcetone40190
SoxhletEthyl Acetate77875
Microwave-AssistedEthanol800.570

Experimental Protocols

Protocol 1: Generalized Extraction Protocol to Minimize Degradation

This protocol outlines a general procedure for the extraction of this compound from a plant source, such as the roots of Lindera strychnifolia, with an emphasis on minimizing degradation.

  • Preparation of Plant Material:

    • Collect and properly identify the plant material.[5]

    • Dry the material at a controlled low temperature (e.g., 40-50 °C) to prevent enzymatic degradation.[5]

    • Grind the dried material into a fine powder to increase the surface area for extraction.[5]

  • Extraction (Maceration):

    • Weigh the powdered plant material and place it in a suitable flask.

    • Add a suitable solvent (e.g., ethanol or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the flask and wrap it in aluminum foil to protect it from light.

    • Agitate the mixture on an orbital shaker at room temperature (20-25°C) for 24-48 hours.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

    • Concentrate the crude extract under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).[5]

  • Storage:

    • Store the concentrated extract in a sealed, airtight container, protected from light, at -20°C.

Protocol 2: HPLC Method for Monitoring Degradation

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).[8] A gradient starting from a lower percentage of A to a higher percentage over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: A UV scan of this compound should be performed to determine its maximum absorbance wavelength (λmax) for detection. A common wavelength for chalcones is around 254 nm.[8]

  • Sample Preparation: Dilute a small aliquot of the extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

Visualizations

Factors Influencing this compound Degradation

Logical Diagram of this compound Degradation Factors This compound This compound Degradation Degradation Products This compound->Degradation leads to HighTemp High Temperature HighTemp->Degradation ExtremepH Extreme pH (Acidic/Alkaline) ExtremepH->Degradation Light Light Exposure (UV/Visible) Light->Degradation Oxygen Oxygen/Oxidizing Agents Oxygen->Degradation Enzymes Enzymes in Plant Material Enzymes->Degradation

Caption: Factors contributing to the degradation of this compound.

General Experimental Workflow for Extraction and Analysis

Workflow for this compound Extraction and Analysis PlantMaterial 1. Plant Material (e.g., Lindera strychnifolia roots) Drying 2. Drying (40-50°C) PlantMaterial->Drying Grinding 3. Grinding Drying->Grinding Extraction 4. Extraction (e.g., Maceration with Ethanol, protected from light) Grinding->Extraction Filtration 5. Filtration Extraction->Filtration Concentration 6. Concentration (Rotary Evaporator < 40°C) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Analysis 7. Analysis (HPLC/LC-MS) CrudeExtract->Analysis Purification 8. Further Purification (Chromatography) CrudeExtract->Purification

Caption: A generalized workflow for the extraction and analysis of this compound.

References

Ethyllucidone Interference in Biological Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on the biological activity and assay interference of ethyllucidone (B1151810) is extremely limited. Initial research indicates a potential for confusion between this compound and the structurally similar, more extensively studied compound, lucidone (B1675363).[1][2] This guide will summarize the available information on this compound and leverage data on lucidone as a proxy to discuss potential biological activities and assay interference mechanisms. The information regarding lucidone should not be directly attributed to this compound without independent experimental verification.[1]

This support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential artifacts when working with this compound and other novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Lucidone?

This compound is a natural product classified as a chalcone (B49325), isolated from the roots of Lindera strychnifolia.[1][2] It is structurally similar to lucidone, another chalcone isolated from Lindera erythrocarpa. The key structural difference is the presence of an ethoxy group (-OCH₂CH₃) in this compound where lucidone has a hydroxyl group (-OH). While this may seem like a minor change, it can significantly alter the compound's physicochemical and biological properties. Due to the scarcity of data on this compound, research on lucidone is often used as a preliminary reference.

Q2: Why is a compound like this compound a potential source of assay interference?

This compound's chalcone scaffold contains an α,β-unsaturated carbonyl system, a structural motif that can be associated with pan-assay interference compounds (PAINS). PAINS are compounds known to give false-positive results in high-throughput screens through various non-specific mechanisms. Researchers should be cautious and perform rigorous counter-screens to validate any observed activity.

Q3: What are the common mechanisms of small molecule interference in biological assays?

Small molecules can interfere with assays in several ways, leading to false-positive or false-negative results. Key mechanisms include:

  • Autofluorescence: The compound itself fluoresces at the excitation and emission wavelengths of the assay, leading to an artificially high signal.

  • Fluorescence Quenching: The compound absorbs the light emitted by the assay's fluorophore, reducing the signal and potentially causing a false-negative result.

  • Compound Aggregation: At certain concentrations, molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to inhibition that is not related to direct binding at a specific site.

  • Chemical Reactivity: The compound may contain electrophilic groups that can covalently react with nucleophilic residues (like cysteine) on the target protein or other assay components.

  • Redox Cycling: Some compounds can undergo oxidation-reduction cycles in the assay buffer, generating reactive oxygen species that can damage proteins and interfere with the readout.

Q4: How can I determine if an observed "hit" with this compound is genuine or an artifact?

Confirming a hit requires a multi-step validation process. A genuine hit should demonstrate consistent activity across multiple, mechanistically distinct assays. Key steps include:

  • Dose-Response Confirmation: Repeat the primary assay with a full dose-response curve to confirm potency and rule out single-point anomalies.

  • Counter-Screens: Perform assays to specifically test for common interference mechanisms (e.g., autofluorescence, aggregation).

  • Orthogonal Assays: Validate the hit using an assay that measures the same biological endpoint but relies on a different detection technology (e.g., confirming a fluorescence-based kinase inhibitor with a label-free biophysical method like Surface Plasmon Resonance).

Q5: What is an orthogonal assay and why is it critical for validating hits?

An orthogonal assay is a test that measures the same biological activity as the primary screen but uses a different technology or principle. For example, if your primary screen is a fluorescence polarization assay (biochemical), an orthogonal assay could be a cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) to confirm direct target engagement in a different context. This is crucial because it helps to eliminate false positives that are specific to the technology of the primary assay, thereby increasing confidence that the compound's activity is real and target-specific.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione
CAS Number 1195233-59-0
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Table 2: Potential Assay Interference Mechanisms for Chalcone-like Compounds
Interference MechanismDescriptionPotential ConsequenceRecommended Counter-Screen
Autofluorescence Compound emits light at the assay's detection wavelength.False PositiveMeasure compound fluorescence in assay buffer alone.
Fluorescence Quenching Compound absorbs emitted light from the fluorophore.False NegativePre-incubate compound with the fluorescent product/substrate.
Aggregation Compound forms colloidal particles that sequester proteins.False Positive (Inhibition)Test for activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).
Chemical Reactivity Electrophilic compound reacts with protein nucleophiles.False Positive (Irreversible Inhibition)Glutathione (GSH) trapping assay; time-dependent inhibition studies.
Redox Activity Compound cycles between oxidized and reduced states, producing ROS.False PositiveTest for activity in the absence of the target protein but with redox-sensitive components.
Table 3: Quantitative Biological Data for Lucidone (as a Proxy for this compound)
CompoundAssayTarget/Cell LineParameterValueReference
LucidoneAntiviral AssayDengue virus (DENV) in Huh-7 cellsEC₅₀25 µM
LucidoneAnti-inflammatory AssayLPS-induced RAW 264.7 macrophagesInhibition of TNF-α secretionSignificant at 10 & 25 µg/mL
LucidoneAnti-inflammatory AssayLPS-induced RAW 264.7 macrophagesInhibition of PGE₂ productionSignificant at 10 & 25 µg/mL

Troubleshooting Guides

Problem 1: My fluorescence-based assay shows a high background signal or a dose-dependent change in signal in the presence of this compound.

This suggests potential light-based interference (autofluorescence or quenching).

  • Troubleshooting Steps:

    • Run a "compound only" control by preparing a serial dilution of this compound in the assay buffer without the enzyme or substrate.

    • Read the plate using the same excitation and emission wavelengths as your main experiment.

    • If you see a dose-dependent increase in signal: The compound is autofluorescent.

    • To test for quenching: Run a control with your assay's final fluorescent product at a fixed concentration and add a serial dilution of this compound. A dose-dependent decrease in signal indicates quenching.

Problem 2: this compound shows potent activity in my primary biochemical assay, but this activity disappears when I add a non-ionic detergent.

This is a classic sign of non-specific inhibition due to compound aggregation.

  • Troubleshooting Steps:

    • Repeat the dose-response experiment in the presence of a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.

    • Compare the IC₅₀ values with and without the detergent.

    • A significant rightward shift (loss of potency) in the IC₅₀ curve in the presence of detergent strongly suggests that the initial activity was due to aggregation.

Problem 3: The inhibitory effect of this compound increases with pre-incubation time with the target protein.

This may indicate that this compound is a reactive compound that is covalently modifying the target.

  • Troubleshooting Steps:

    • Perform a time-dependent inhibition assay.

    • Set A: Pre-incubate the enzyme and this compound for varying lengths of time (e.g., 0, 15, 30, 60 min) before adding the substrate to start the reaction.

    • Set B (Control): Pre-incubate the enzyme in buffer alone. Add this compound and substrate simultaneously to start the reaction.

    • If inhibition in Set A increases with pre-incubation time compared to Set B, it suggests time-dependent, and possibly covalent, inhibition.

Experimental Protocols

Protocol 1: General Method for Assessing Compound Autofluorescence

Objective: To determine if a test compound fluoresces at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer, typically starting from the highest concentration used in the primary assay.

  • Dispense the dilutions into the wells of a microplate (black, solid-bottom plates are recommended for fluorescence).

  • Include control wells containing only assay buffer (blank).

  • Read the plate on a plate reader using the identical excitation/emission wavelengths and gain settings as the primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the wells containing the compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Detergent-Based Assay to Test for Compound Aggregation

Objective: To determine if the observed inhibition by a compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of assay reactions.

  • Set A (No Detergent): Perform the standard assay protocol, generating a dose-response curve for this compound.

  • Set B (With Detergent): Prepare the assay buffer to contain a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Use this buffer to perform an identical dose-response experiment for this compound.

  • Incubate both sets of reactions and measure the activity.

  • Data Analysis: Compare the IC₅₀ values from Set A and Set B. A significant reduction in potency (increase in IC₅₀) in the presence of detergent is strong evidence of inhibition by aggregation.

Protocol 3: General Workflow for Hit Confirmation Using an Orthogonal Assay

Objective: To confirm the biological activity of a primary hit using a mechanistically distinct assay.

Methodology:

  • Select an Orthogonal Method: Choose a secondary assay that relies on a different detection principle. For example, if the primary assay measured inhibition of enzyme activity via fluorescence, an orthogonal assay could measure direct binding of the compound to the target protein via Surface Plasmon Resonance (SPR).

  • Execute Orthogonal Assay: Perform a dose-response experiment with this compound using the selected orthogonal method to determine the relevant parameter (e.g., K_D for SPR, EC₅₀ for a cell-based assay).

  • Data Comparison: Compare the potency obtained from the orthogonal assay with the primary screening data.

  • Analysis: Activity in both assays, ideally with correlated potencies, provides strong validation of the compound as a genuine hit. A lack of activity in the orthogonal assay suggests the primary result was likely an artifact.

Visualizations

G cluster_0 Initial Hit Observed cluster_1 Interference Counter-Screens cluster_2 Hit Validation Hit Primary Screen Hit (e.g., Fluorescence Assay) Autofluorescence Test for Autofluorescence (Compound + Buffer) Hit->Autofluorescence Aggregation Test for Aggregation (+/- Detergent) Hit->Aggregation Reactivity Test for Reactivity (Time-Dependence) Hit->Reactivity Orthogonal Orthogonal Assay (e.g., SPR, CETSA) Autofluorescence->Orthogonal No Interference FalsePositive False Positive / Artifact Autofluorescence->FalsePositive Interference Detected Aggregation->Orthogonal No Interference Aggregation->FalsePositive Interference Detected Reactivity->Orthogonal No Interference Reactivity->FalsePositive Interference Detected Confirmed Confirmed Hit Orthogonal->Confirmed Activity Confirmed Orthogonal->FalsePositive Activity Not Confirmed

Workflow for troubleshooting suspected assay interference.

G cluster_0 Hypothesized Anti-Inflammatory Action of Lucidone LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_translocation Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_translocation->Inflammation Lucidone Lucidone (Proxy for this compound) Lucidone->IkB Inhibits Lucidone->NFkB_translocation Prevents

Hypothesized NF-κB pathway inhibition by Lucidone.

G cluster_0 Hypothesized MAPK Pathway Modulation by Lucidone Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK JNK_p38 p-JNK / p-p38 MAPKKK->JNK_p38 AP1 AP-1 Activation JNK_p38->AP1 Inflammation Inflammatory Response AP1->Inflammation Lucidone Lucidone (Proxy for this compound) Lucidone->JNK_p38 Inhibits Phosphorylation

Hypothesized MAPK pathway modulation by Lucidone.

References

Technical Support Center: Enhancing Ethyllucidone Purity for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyllucidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Disclaimer: this compound is a natural product with limited publicly available research on its specific biological activities and impurity profile.[1] The following guidance is based on general principles of natural product and chalcone (B49325) purification and should be adapted based on your specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chalcone, a type of natural product, that has been isolated from the roots of Lindera strychnifolia.[2] Its key physicochemical properties are summarized below.

PropertyValue
Chemical FormulaC₂₀H₂₂O₅
Molecular Weight342.39 g/mol
CAS Number1195233-59-0
Chemical ClassChalcone
Natural SourceRoots of Lindera strychnifolia
[Data sourced from BenchChem Application Notes][2]

Q2: What are the common methods for purifying this compound?

The general approach for isolating and purifying this compound from its natural source involves extraction followed by chromatographic techniques.[2][3] Common methods include:

  • Solvent-Solvent Partitioning: To separate compounds based on their polarity.

  • Column Chromatography: Using silica (B1680970) gel or Sephadex to separate the components of the extract.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is often used for final purification to achieve high purity.

Q3: What level of purity is required for in vivo studies?

For in vivo studies, it is crucial to use highly purified compounds to avoid confounding results from impurities that may have their own biological effects. While specific requirements can vary depending on the study design and regulatory guidelines, a purity of >98% is generally recommended.

Q4: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): A standard method for purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both purity and the identity of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and purity determination.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield of this compound After Extraction and Initial Purification
Possible Cause Suggested Solution
Incomplete ExtractionEnsure the plant material is finely ground to increase surface area. Extend the maceration time or perform multiple extraction cycles. Consider alternative extraction methods like Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE) which may offer higher efficiency.
Suboptimal Solvent ChoiceThe choice of solvent is critical. Experiment with different solvents or solvent mixtures of varying polarities for extraction and chromatography.
Degradation of this compoundChalcones can be sensitive to heat and light. Avoid high temperatures during solvent evaporation and store extracts and purified fractions in the dark at low temperatures.
Issue 2: Persistent Impurities in the Final Product
Possible Cause Suggested Solution
Co-elution of Structurally Similar CompoundsOptimize the chromatographic method. For HPLC, try different mobile phase compositions, gradients, or a different type of stationary phase.
Presence of Chlorophyll (B73375)If working with green plant parts, chlorophyll can be a persistent impurity. It is non-polar and can sometimes be removed by running the extract through a silica gel column.
Ineffective Solvent PartitioningEnsure vigorous mixing during liquid-liquid extraction and allow adequate time for phase separation. Perform multiple partitioning steps.
Issue 3: Inconsistent Purity Between Batches
Possible Cause Suggested Solution
Variability in Natural Source MaterialThe chemical composition of plants can vary with season, age, and growing conditions. Whenever possible, use plant material from a single, well-characterized source.
Inconsistent Experimental ConditionsStrictly control all experimental parameters, including solvent volumes, extraction times, and chromatographic conditions, for each batch.
Column Overloading in ChromatographyDo not exceed the loading capacity of your chromatography column, as this will lead to poor separation and lower purity.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound
  • Preparation of Plant Material: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.

  • Maceration: Soak the powdered material in methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with hexane, chloroform, and ethyl acetate (B1210297) to separate compounds based on polarity.

Protocol 2: Column Chromatography for Intermediate Purification
  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the partially purified extract (from the ethyl acetate fraction, for example) in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the enriched this compound.

Protocol 3: Preparative HPLC for Final Purification
  • Sample Preparation: Dissolve the enriched this compound in the initial mobile phase and filter it through a 0.22 µm syringe filter.

  • HPLC System: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A common mobile phase for reverse-phase chromatography of chalcones is a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Injection and Fractionation: Inject the sample and collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Remove the solvent from the collected fractions by lyophilization or evaporation under reduced pressure to obtain highly purified this compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Extraction & Initial Cleanup cluster_1 Chromatographic Purification cluster_2 Final Product Plant Material Plant Material Maceration Maceration Plant Material->Maceration Grind Filtration Filtration Maceration->Filtration Methanol/Ethanol Concentration Concentration Filtration->Concentration Remove Solids Partitioning Solvent-Solvent Partitioning Concentration->Partitioning Rotary Evaporator Column_Chrom Silica Gel Column Chromatography Partitioning->Column_Chrom Partially Purified Extract TLC_Analysis TLC Analysis of Fractions Column_Chrom->TLC_Analysis Prep_HPLC Preparative HPLC (C18) TLC_Analysis->Prep_HPLC Enriched Fractions Purity_Analysis Purity Analysis (HPLC, LC-MS) Prep_HPLC->Purity_Analysis Purified Fractions Pure_this compound High-Purity this compound (>98%) Purity_Analysis->Pure_this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway Involvement

Note: The following diagram illustrates a hypothetical mechanism of action. While some chalcones are known to interact with the NF-κB signaling pathway, this has not been demonstrated for this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation This compound This compound (Hypothetical) This compound->IKK Inhibits? DNA DNA NFkB_nucleus->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: Postulated mechanism of this compound's anti-inflammatory action via NF-κB.

Troubleshooting Logic for Purity Issues

G Start Low Purity Detected (Post-HPLC) Check_Chromatogram Review HPLC Chromatogram Start->Check_Chromatogram Broad_Peaks Broad or Tailing Peaks? Check_Chromatogram->Broad_Peaks Multiple_Peaks Multiple, Poorly Resolved Peaks? Broad_Peaks->Multiple_Peaks No Optimize_HPLC Optimize HPLC Method: - Gradient - Mobile Phase - Column Broad_Peaks->Optimize_HPLC Yes Multiple_Peaks->Optimize_HPLC Yes Check_Extraction Review Extraction & Partitioning Steps Multiple_Peaks->Check_Extraction No Reinject Re-purify via Optimized HPLC Optimize_HPLC->Reinject Success Purity >98% Reinject->Success Improve_Cleanup Improve Initial Cleanup: - Multiple Partitions - Column Chromatography Check_Extraction->Improve_Cleanup Improve_Cleanup->Reinject

Caption: Decision tree for troubleshooting low purity of this compound.

References

Validation & Comparative

Distinguishing Ethyllucidone from Lucidone: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyllucidone and Lucidone (B1675363) are two closely related natural compounds that have garnered interest in the scientific community. While Lucidone has been the subject of various studies exploring its biological activities, this compound remains less characterized. A key structural difference—an ethoxy group in this compound versus a hydroxyl group in Lucidone—necessitates robust analytical methods to distinguish between them accurately. This guide provides a comparative overview of analytical techniques and experimental data to facilitate the unambiguous identification and differentiation of these two compounds.

Chemical Structures

The fundamental difference between this compound and Lucidone lies in the substitution at one position on the cyclopentenedione (B8730137) ring. This compound possesses an ethoxy (-OCH₂CH₃) group, whereas Lucidone has a hydroxyl (-OH) group. This seemingly minor variation significantly impacts their physicochemical properties and, consequently, their behavior in various analytical systems.

CompoundIUPAC NameMolecular FormulaMolecular Weight
This compound (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dioneC₁₇H₁₆O₄284.31 g/mol
Lucidone 2-[(2E)-1-hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dioneC₁₅H₁₂O₄256.25 g/mol

Analytical Methodologies for Differentiation

The structural dissimilarity between the ethoxy and hydroxyl groups allows for their differentiation using several standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating this compound and Lucidone due to their polarity difference. The hydroxyl group in Lucidone renders it more polar than the ethoxy group in this compound. Consequently, this compound will have a longer retention time on a non-polar stationary phase like C18.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water, or acetonitrile (B52724) and water. A typical starting condition could be an 80:20 (v/v) mixture of methanol and water.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Chalcones typically exhibit strong absorbance between 340-390 nm.[1]

  • Sample Preparation: Dissolve accurately weighed samples of this compound and Lucidone in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Results:

CompoundExpected Retention TimeRationale
Lucidone ShorterHigher polarity due to the hydroxyl group leads to weaker interaction with the C18 stationary phase.
This compound LongerLower polarity due to the ethoxy group results in stronger interaction with the C18 stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural information to distinguish between the two compounds. The signals corresponding to the ethoxy group in this compound and the hydroxyl group in Lucidone will be distinctly different.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve a few milligrams of the purified compound in the deuterated solvent.

Expected ¹H NMR Chemical Shifts:

CompoundFunctional GroupExpected Chemical Shift (δ)Signal Pattern
This compound Ethoxy (-OCH₂CH₃)~4.0-4.2 ppm (CH₂)Quartet
~1.3-1.5 ppm (CH₃)Triplet
Lucidone Hydroxyl (-OH)Variable, typically broadSinglet

Expected ¹³C NMR Chemical Shifts:

CompoundFunctional GroupExpected Chemical Shift (δ)
This compound Ethoxy (-OCH₂CH₃)~60-70 ppm (CH₂)
~14-16 ppm (CH₃)
Lucidone Carbon attached to -OHChemical shift will differ from the carbon attached to the ethoxy group in this compound.
Mass Spectrometry (MS)

Mass spectrometry can differentiate this compound and Lucidone based on their different molecular weights and fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer, for instance, one coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically effective.

  • Analysis Type: Full scan for molecular weight determination and product ion scan (MS/MS) for fragmentation analysis.

Expected Mass Spectrometry Data:

CompoundMolecular Ion [M+H]⁺ (m/z)Key Fragmentation Pattern
This compound 285.11Loss of ethylene (B1197577) (C₂H₄) from the ethoxy group.
Lucidone 257.07Loss of water (H₂O) from the hydroxyl group.

Signaling Pathway Involvement

While the biological activities of this compound are not yet well-documented, Lucidone has been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.[2][3] It is plausible that this compound, given its structural similarity, may interact with similar pathways.

The diagram below illustrates the NF-κB signaling pathway, which is a critical regulator of inflammation. Lucidone has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.

G Analytical Workflow for Distinguishing this compound and Lucidone cluster_sample Sample cluster_hplc HPLC Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample Mixture of This compound and Lucidone HPLC Reversed-Phase HPLC (C18 Column) Sample->HPLC Separation Separation based on Polarity HPLC->Separation Ethyllucidone_Peak This compound (Longer Retention) Separation->Ethyllucidone_Peak Lucidone_Peak Lucidone (Shorter Retention) Separation->Lucidone_Peak NMR ¹H and ¹³C NMR Ethyllucidone_Peak->NMR MS ESI-MS Ethyllucidone_Peak->MS Lucidone_Peak->NMR Lucidone_Peak->MS Ethyllucidone_NMR This compound (Ethoxy Signals: ~4.1 ppm (q), ~1.4 ppm (t)) NMR->Ethyllucidone_NMR Lucidone_NMR Lucidone (Hydroxyl Signal: Broad Singlet) NMR->Lucidone_NMR Ethyllucidone_MS This compound ([M+H]⁺ = 285.11) MS->Ethyllucidone_MS Lucidone_MS Lucidone ([M+H]⁺ = 257.07) MS->Lucidone_MS

Caption: Analytical workflow for the separation and identification of this compound and Lucidone.

G Lucidone's Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades and releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates to Lucidone Lucidone Lucidone->IKK inhibits DNA DNA NFκB_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Gene_Expression induces

References

Comparative Biological Activity of Lucidone and the Uncharacterized Ethyllucidone

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Disclaimer: A direct comparative analysis of the biological activities of Ethyllucidone and Lucidone is not currently feasible due to a significant lack of published scientific literature on this compound.[1][2][3][4][5] Extensive searches have yielded no peer-reviewed studies detailing the biological effects, mechanism of action, or quantitative data for this compound.

In contrast, Lucidone, a structurally similar cyclopentenedione (B8730137) isolated from the fruits of Lindera erythrocarpa, has been extensively studied. This guide will therefore provide a comprehensive overview of the well-documented biological activities of Lucidone. This information may serve as a foundational resource for researchers interested in the potential therapeutic applications of this class of molecules and may inform future investigations into this compound.

Core Biological Activities of Lucidone

Lucidone has demonstrated a range of significant biological activities, primarily recognized for its potent anti-inflammatory, antioxidant, wound-healing, and anticancer properties.

Anti-inflammatory Activity

Lucidone exhibits significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In vitro and in vivo studies have shown that Lucidone can reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anticancer Activity

Recent studies have explored Lucidone's potential in cancer therapy. It has been shown to inhibit autophagy and the expression of multidrug resistance protein 1 (MDR1) in pancreatic cancer cells by suppressing the HMGB1/RAGE/PI3K/Akt signaling pathway. This suggests that Lucidone could enhance the chemosensitivity of cancer cells.

Wound Healing

Lucidone has been found to promote the cutaneous wound healing process. It accelerates wound healing by activating the PI3K/AKT, Wnt/β-catenin, and NF-κB signaling pathways, which in turn promotes the growth and migration of keratinocytes, fibroblasts, and endothelial cells.

Antiviral Activity

Lucidone has also been reported to have inhibitory activity against the Dengue virus (DENV).

Quantitative Data Summary

The following tables summarize the known quantitative data for the biological activities of Lucidone.

Anti-inflammatory Activity
Compound Assay Target/Cell Line Parameter Value
LucidoneAnti-inflammatory AssayLPS-induced RAW 264.7 macrophagesInhibition of TNF-α secretionSignificant at 10 µg/mL & 25 µg/mL
LucidoneAnti-inflammatory AssayLPS-induced RAW 264.7 macrophagesInhibition of PGE2 productionSignificant at 10 µg/mL & 25 µg/mL
LucidoneNitric Oxide Inhibition AssayLPS-induced RAW 264.7 macrophagesEC504.22 μg/mL
Lucidone DAnti-inflammatory AssayLPS-induced RAW 264.7 macrophagesInhibition of NO productionSignificant
Lucidone DAnti-inflammatory AssayLPS-induced RAW 264.7 macrophagesInhibition of TNF-α and IL-6 productionSignificant
Antiviral Activity
Compound Assay Target/Cell Line Parameter Value
LucidoneAntiviral AssayDengue virus (DENV) in Huh-7 cellsEC5025 µM
Cytotoxicity
Compound Assay Target/Cell Line Effect Concentration
LucidoneMTT AssayHaCaT cellsNo cytotoxic effectUp to 10 µg/mL
LucidoneMTT AssayHaCaT cellsDose-dependent decrease in cell viability>10 µg/mL

Signaling Pathways Modulated by Lucidone

Lucidone exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB and MAPK Signaling Pathways in Inflammation

Lucidone's anti-inflammatory action is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65/p50 subunits of NF-κB. Lucidone also suppresses the phosphorylation of key kinases in the MAPK pathway, including JNK and p38 MAPK.

G Lucidone's Inhibition of NF-κB and MAPK Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->proinflammatory_genes activates transcription AP1 AP-1 MAPK_pathway->AP1 AP1->nucleus translocates to Lucidone Lucidone Lucidone->IKK inhibits Lucidone->MAPK_pathway inhibits

Caption: Lucidone's inhibition of NF-κB and MAPK pathways.

PI3K/Akt Signaling Pathway in Cancer and Wound Healing

In the context of cancer, Lucidone has been shown to inhibit the HMGB1/RAGE/PI3K/Akt signaling pathway, leading to the suppression of autophagy and multidrug resistance. Conversely, in wound healing, Lucidone activates the PI3K/Akt pathway to promote cell proliferation and migration.

Modulation of PI3K/Akt Pathway by Lucidone cluster_cancer Pancreatic Cancer cluster_wound Wound Healing HMGB1 HMGB1 RAGE RAGE HMGB1->RAGE PI3K_cancer PI3K RAGE->PI3K_cancer Akt_cancer Akt PI3K_cancer->Akt_cancer Autophagy_MDR1 Autophagy & MDR1 Akt_cancer->Autophagy_MDR1 Lucidone_cancer Lucidone Lucidone_cancer->RAGE inhibits GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K_wound PI3K Receptor->PI3K_wound Akt_wound Akt PI3K_wound->Akt_wound CellProliferation Cell Proliferation & Migration Akt_wound->CellProliferation Lucidone_wound Lucidone Lucidone_wound->PI3K_wound activates

Caption: Dual role of Lucidone in modulating the PI3K/Akt pathway.

Experimental Protocols

Anti-inflammatory Activity Assay (In Vitro)

This protocol outlines the general procedure for assessing the anti-inflammatory effects of test compounds on LPS-stimulated murine macrophage RAW 264.7 cells.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Lucidone) and the cells are pre-incubated for a specific period (e.g., 1 hour).

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (typically at a final concentration of 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a specified duration (e.g., 18-24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2) and Cytokines (e.g., TNF-α, IL-6): The levels of these mediators in the cell culture supernatant are quantified using commercially available ELISA kits.

  • Data Analysis: The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined from the dose-response curve.

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of a compound on the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated kinases).

  • Cell Lysis: After treatment with the test compound and/or inflammatory stimulus, cells are washed and then lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

General Workflow for Bioactivity Assessment of a Natural Product start Plant Material extraction Extraction start->extraction fractionation Fractionation extraction->fractionation isolation Isolation & Purification fractionation->isolation compound Pure Compound (e.g., Lucidone) isolation->compound in_vitro In Vitro Bioassays (e.g., Anti-inflammatory, Cytotoxicity) compound->in_vitro in_vivo In Vivo Models (e.g., Animal studies) in_vitro->in_vivo mechanism Mechanism of Action Studies (e.g., Western Blot, Signaling Pathway Analysis) in_vivo->mechanism end Lead Compound Identification mechanism->end

References

Ethyllucidone's Hypothesized Mechanism of Action: A Comparative Analysis with Other Bioactive Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – This comprehensive guide offers a comparative analysis of the hypothesized mechanism of action of ethyllucidone (B1151810) against other well-documented chalcones. Due to a notable lack of specific scientific literature on this compound, its mechanism is postulated based on the activities of its chemical class and the known pharmacological properties of Lindera aggregata, the plant from which it is isolated.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed look at the molecular pathways, comparative experimental data, and methodologies associated with these promising compounds.

Chalcones, a subgroup of flavonoids, are characterized by an open-chain structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] This structural feature is linked to a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3]

Core Hypothesized Mechanism of this compound

This compound, a natural chalcone (B49325) isolated from the roots of Lindera aggregata, is hypothesized to exert its biological effects primarily through the modulation of key inflammatory and oxidative stress signaling pathways.[1] The central hypothesis is that this compound, like many other chalcones, mitigates inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][4] Concurrently, it is likely to exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]

Comparative Analysis of Mechanisms of Action

This section compares the hypothesized mechanism of this compound with the established mechanisms of other notable chalcones: lucidone (B1675363), xanthohumol, butein, licochalcone A, and panduratin (B12320070) A.

Anti-inflammatory Activity

A primary mechanism for the anti-inflammatory effects of many chalcones is the potent inhibition of the NF-κB signaling pathway.[2][5] This pathway is central to the inflammatory response, and its inhibition leads to the downregulation of pro-inflammatory genes like iNOS and COX-2.[1]

  • This compound (Hypothesized): Expected to inhibit NF-κB and MAPK signaling pathways.[1][4]

  • Lucidone: A close structural analog of this compound, it has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) by downregulating iNOS and COX-2 expression through the suppression of NF-κB and MAPK signaling.[6][7]

  • Xanthohumol: Exhibits anti-inflammatory effects by inhibiting the production of nitric oxide and suppressing NF-κB activation.[8]

  • Butein: Directly inhibits IκBα kinase beta (IKKβ), which prevents the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[2][9] This action keeps NF-κB sequestered in the cytoplasm.

  • Licochalcone A: Exerts anti-inflammatory effects by regulating the NF-κB pathway, potentially by suppressing IKK activation and IκB degradation.[10] It also inhibits the secretion of inflammatory cytokines like IL-1β, IL-6, and TNF-α.[10]

  • Panduratin A: Strongly inhibits NO and PGE2 production and suppresses iNOS and COX-2 expression by inhibiting NF-κB activation.[11]

Table 1: Comparative Anti-inflammatory Activity of Chalcones

CompoundTarget Pathway(s)Key Inhibited MediatorsIC50 ValuesReference(s)
This compound NF-κB, MAPK (Hypothesized)NO, PGE2, TNF-α (Hypothesized)Data not available[1]
Lucidone NF-κB, MAPKNO, PGE2, TNF-αData not available in provided text[4][6][7]
Xanthohumol NF-κB, Nrf2NO, ROSIC50 for Cyp1A activity: 0.022 µM[8][12]
Butein NF-κB (IKKβ), Nrf2NF-κB regulated gene productsData not available in provided text[2][9]
Licochalcone A NF-κB, MAPK, PI3K/AktIL-1β, IL-6, TNF-αData not available in provided text[10][13]
Panduratin A NF-κB, PPAR-α/δNO, PGE2NO inhibition: 0.175 µM; PGE2 inhibition: 0.0195 µM[11][14]
Anticancer Activity

The anticancer properties of chalcones are mediated through several interconnected pathways that regulate cell cycle progression, apoptosis, and survival.[2]

  • This compound (Hypothesized): Likely to exhibit cytotoxic effects against various cancer cell lines.[15]

  • Xanthohumol: Induces apoptosis, inhibits cancer cell proliferation, and interferes with angiogenesis by modulating key signaling pathways such as NF-κB and PI3K/Akt/mTOR.[12][16]

  • Butein: Inhibits cell proliferation and induces cell cycle arrest.[17] It also suppresses the expression of NF-κB-regulated gene products involved in anti-apoptosis, proliferation, and invasion.[9]

  • Licochalcone A: Exerts anticancer activity by modulating JAK2/STAT3, PI3K/Akt, and EGFR/ERK pathways, leading to G1 arrest and apoptosis.[18][19]

  • Panduratin A: Induces apoptosis and promotes cell cycle arrest at the G0/G1 phase in multiple hematologic malignant cell lines.[14] It also inhibits NF-κB translocation.[20]

Table 2: Comparative Anticancer Activity of Chalcones

CompoundTarget Pathway(s)Mechanism of ActionIC50 Values (Cell Line)Reference(s)
This compound (Hypothesized)Cytotoxicity (Hypothesized)Data not available[15]
Xanthohumol NF-κB, PI3K/Akt/mTORApoptosis induction, Proliferation inhibition20–40 μM (LNCaP, PC-3, DU145)[16]
Butein NF-κB, FOXO3a/p27kip1Cell cycle arrest, Apoptosis inductionData not available in provided text[9][17]
Licochalcone A JAK2/STAT3, PI3K/Akt, EGFR/ERKG1 arrest, Apoptosis induction54 µM (for PD-L1 inhibition)[18][19]
Panduratin A NF-κB, PPAR-α/δG0/G1 arrest, Apoptosis induction10.8 µM (A549)[14][20]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by chalcones.

NF_kB_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IKK Complex->IκBα Leads to Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NF-κB (p50/p65)->Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Translocates to Nucleus & Activates Transcription Chalcones Chalcones Chalcones->IKK Complex Inhibit PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Activate PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival, Proliferation, Angiogenesis Cell Survival, Proliferation, Angiogenesis mTOR->Cell Survival, Proliferation, Angiogenesis Promotes Chalcones (e.g., Xanthohumol, Licochalcone A) Chalcones (e.g., Xanthohumol, Licochalcone A) Chalcones (e.g., Xanthohumol, Licochalcone A)->PI3K Inhibit Chalcones (e.g., Xanthohumol, Licochalcone A)->Akt Inhibit Experimental_Workflow cluster_0 In Vitro Anti-inflammatory Assay cluster_1 MTT Cytotoxicity Assay A1 Seed Macrophages A2 Pre-treat with Chalcone A1->A2 A3 Induce with LPS A2->A3 A4 Incubate (18-24h) A3->A4 A5 Measure NO, PGE2, Cytokines A4->A5 B1 Seed Cancer Cells B2 Treat with Chalcone B1->B2 B3 Incubate (48-72h) B2->B3 B4 Add MTT Reagent B3->B4 B5 Measure Absorbance (IC50) B4->B5

References

Comparative Analysis of Antibody Cross-Reactivity Between Ethyllucidone and Lucidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antibody cross-reactivity between two structurally related chalcones, Ethyllucidone and Lucidone. Due to a significant gap in the current scientific literature regarding the biological activity and immunological profile of this compound, this document focuses on the structural basis for potential cross-reactivity and provides a framework for experimental validation. The information presented is intended to guide researchers in designing and interpreting experiments aimed at developing specific antibodies for these compounds.

Structural Comparison of this compound and Lucidone

This compound and Lucidone are both classified as chalcones, featuring a characteristic three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings.[1] The structural similarity between these two molecules is the primary reason to anticipate potential antibody cross-reactivity. However, a critical difference lies in a specific functional group. Lucidone possesses a hydroxyl (-OH) group, whereas this compound has an ethoxy (-OCH₂CH₃) group at the corresponding position.[1] This seemingly minor variation can significantly influence the electronic and steric properties of the molecule, which in turn can affect its interaction with antibody binding sites.

Potential for Antibody Cross-Reactivity

Antibodies recognize specific three-dimensional shapes and chemical features on antigens, known as epitopes. Given the high degree of structural similarity between this compound and Lucidone, it is plausible that an antibody generated against one compound could also bind to the other. This phenomenon, known as cross-reactivity, would be dependent on the specific epitope recognized by the antibody.

  • High Potential for Cross-Reactivity: If an antibody is generated against a region of the molecule that is identical between this compound and Lucidone (e.g., the core chalcone (B49325) scaffold), a high degree of cross-reactivity would be expected.

  • Low Potential for Cross-Reactivity: Conversely, if an antibody's binding site specifically accommodates the hydroxyl group of Lucidone, it may exhibit weak or no binding to this compound due to the bulkier and electronically different ethoxy group. Similarly, an antibody raised against the ethoxy-containing region of this compound would likely show reduced affinity for Lucidone.

Hypothetical Experimental Data

In the absence of published experimental data, the following table presents a hypothetical scenario illustrating how the cross-reactivity of a polyclonal antibody raised against Lucidone might be assessed using a competitive enzyme-linked immunosorbent assay (ELISA).

Compound IC50 (nM) % Cross-Reactivity
Lucidone10100%
This compound5020%
Unrelated Chalcone> 10,000< 0.1%

IC50 values represent the concentration of the analyte required to inhibit the binding of the antibody to the coated antigen by 50%. The % Cross-Reactivity is calculated as (IC50 of Lucidone / IC50 of test compound) x 100.

This hypothetical data suggests that the antibody has a five-fold higher affinity for Lucidone than for this compound, indicating a notable but not complete specificity.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a generalized protocol for determining the cross-reactivity of an anti-Lucidone antibody with this compound.

1. Materials:

  • Anti-Lucidone antibody (polyclonal or monoclonal)

  • Lucidone-protein conjugate (for coating)

  • This compound (competitor)

  • Lucidone standard

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with the Lucidone-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the Lucidone standard and this compound. Add the diluted standards or samples to the wells, followed by the addition of a fixed concentration of the anti-Lucidone antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the Lucidone standard. Determine the IC50 values for both Lucidone and this compound. Calculate the percent cross-reactivity.

Visualizing Antibody Cross-Reactivity

The following diagram illustrates the potential for an antibody to cross-react with both this compound and Lucidone.

CrossReactivity cluster_molecules Molecules cluster_antibody Antibody Lucidone Lucidone (-OH group) Antibody Anti-Lucidone Antibody Lucidone->Antibody High Affinity Binding This compound This compound (-OCH2CH3 group) This compound->Antibody Potential Low Affinity Cross-Reactivity

Potential cross-reactivity of an anti-Lucidone antibody.

Conclusion

While this compound and Lucidone share a common chalcone backbone, the difference in their functional groups (hydroxyl vs. ethoxy) is a critical determinant of antibody specificity. Researchers developing immunoassays for either of these compounds must experimentally determine the degree of cross-reactivity of their antibodies to ensure the accuracy and reliability of their results. The provided experimental framework can serve as a starting point for such validation studies. Further research is needed to isolate or synthesize this compound and to generate specific antibodies to fully characterize its biological and immunological properties.

References

Ethyllucidone as a Reference Standard: A Comparative Guide for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytochemical analysis, the use of well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. Ethyllucidone (B1151810), a bioactive compound of growing interest, presents potential as a reference standard. This guide provides an objective comparison of this compound with established flavonoid reference standards, supported by available experimental data and detailed analytical protocols. This document is intended for researchers, scientists, and drug development professionals to aid in the informed selection of reference standards for their analytical needs.

This compound: A Profile

This compound is a chalcone (B49325) derivative that has been isolated from the roots of Lindera strychnifolia[1]. Chalcones are a class of natural products recognized for their diverse biological activities, making them a subject of significant interest in drug discovery and development[1]. While comprehensive comparative data for this compound as a reference standard is still emerging, preliminary information on its physicochemical properties and analytical methodologies is available.

Physicochemical Properties and Handling:

For optimal stability, solid this compound should be stored in a tightly sealed, amber glass vial at low temperatures, preferably -20°C or -80°C, to protect it from light and moisture. Storing under an inert atmosphere like argon or nitrogen can further prevent oxidation. Stock solutions are best prepared in high-purity, anhydrous solvents such as DMSO or ethanol, aliquoted for single use, and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. A change in color from a white powder to yellowish or off-white may indicate degradation, necessitating re-qualification by analytical methods like HPLC to assess purity[2].

Alternative Flavonoid Reference Standards

Several well-established flavonoids are commonly used as reference standards in phytochemical analysis. The selection of an appropriate standard depends on the specific analytical application, considering factors like purity, stability, and the structural class of the compounds being analyzed.

  • Quercetin (B1663063): A ubiquitous flavonol found in many plants, extensively studied for its biological activities. It is widely used as a reference standard for the quantification of other flavonoids[3].

  • Kaempferol: Another common flavonol found in many edible plants. It is structurally similar to quercetin and is also used as a reference standard in flavonoid analysis.

  • Luteolin: A flavone (B191248) that is widespread in the plant kingdom. It is available as a primary reference standard with certified absolute purity[4].

  • Apigenin: A flavone found in many fruits and vegetables. It is available as a certified reference material and is used in various analytical applications.

Performance Comparison of Reference Standards

The following table summarizes the key performance characteristics of this compound and its alternatives based on available data. It is important to note that specific long-term stability and comprehensive analytical validation data for this compound are not as extensively available in public literature as for the more established standards.

Table 1: Comparison of Physicochemical and Analytical Properties of Selected Reference Standards

PropertyThis compoundQuercetinKaempferolLuteolinApigenin
Chemical Class ChalconeFlavonolFlavonolFlavoneFlavone
Molecular Formula C₁₇H₁₆O₄ (Hypothetical)C₁₅H₁₀O₇C₁₅H₁₀O₆C₁₅H₁₀O₆C₁₅H₁₀O₅
Molecular Weight 284.31 g/mol (Hypothetical)302.24 g/mol 286.24 g/mol 286.24 g/mol 270.24 g/mol
Typical Purity >98%≥98% (CRM available)≥99.8%Primary reference standard with certified absolute purity≥99% (HPLC)
Stability Susceptible to degradation with color change; stable at low temperatures (-20°C to -80°C).Less stable in alkaline solutions (pH > 7) and susceptible to oxidation.Generally stable, but can be susceptible to degradation under harsh conditions.Generally stable under recommended storage conditions (15-25 °C for long-term storage).Stable under recommended storage conditions (2-8°C).
Common Analytical Method HPLC, LC-MS/MSHPLC, HPTLC, SpectrophotometryHPLCHPLCHPLC
Availability as CRM Not widely specifiedYesYesYesYes

Experimental Protocols and Methodologies

Accurate quantification of phytochemicals relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids.

General Protocol for Quantification of Flavonoids by HPLC

This protocol provides a general framework for the quantitative analysis of flavonoids using a reference standard.

1. Objective: To determine the concentration of a target flavonoid in a sample matrix using a validated Reverse-Phase HPLC (RP-HPLC) method.

2. Materials and Reagents:

  • Reference Standard (e.g., this compound, Quercetin) of known purity (CRM preferred).

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Formic acid or Orthophosphoric acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

  • Sample containing the flavonoid of interest.

  • 0.45 µm Syringe filters.

3. Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Sonicator.

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol or a suitable solvent, sonicate to ensure complete dissolution, and make up to volume.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at different concentrations (e.g., 5 to 100 µg/mL) using the mobile phase as the diluent.

5. Preparation of Sample Solution:

  • Accurately weigh a known amount of the sample (e.g., botanical extract) into a volumetric flask.

  • Add a suitable extraction solvent (e.g., methanol), and sonicate to ensure complete extraction of the flavonoids.

  • Allow the solution to cool to room temperature and make up to volume with the extraction solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the λmax of the specific flavonoid).

  • Column Temperature: 30°C.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of the flavonoid in the sample by interpolating its peak area on the calibration curve.

LC-MS/MS Protocol for this compound Quantification in Human Plasma

For bioanalytical applications, a more sensitive and selective method like LC-MS/MS is often required.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add 10 µL of an internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins and vortex vigorously.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: HPLC system capable of binary gradient elution.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound[M+H]⁺TBDTBDTBD
Internal Standard[M+H]⁺TBDTBDTBD
TBD: To Be Determined through method development and optimization.

Visualized Workflows

Diagrams created using Graphviz illustrate key experimental and logical workflows relevant to the use of phytochemical reference standards.

G cluster_0 Isolation and Purification Workflow prep Plant Material Preparation (Collection, Drying, Grinding) ext Extraction (e.g., Maceration, Soxhlet, UAE) prep->ext frac Fractionation (Liquid-Liquid Partitioning) ext->frac chrom Chromatographic Purification (Column Chromatography, HPLC) frac->chrom iso Isolated this compound chrom->iso char Structural Characterization (NMR, MS) iso->char G cluster_1 HPLC Stability Assessment Workflow start Prepare this compound Solution (t=0) store Store under Defined Conditions (Temperature, Light) start->store hplc HPLC Analysis start->hplc sample Sample at Time Points (t=1, t=2, ..., tn) store->sample sample->hplc data Data Analysis (Compare Peak Area, Identify Degradants) hplc->data report Stability Report data->report G cluster_2 LC-MS/MS Quantitative Analysis Workflow plasma Plasma Sample Collection spike Spike with Internal Standard plasma->spike precip Protein Precipitation spike->precip cent Centrifugation precip->cent super Collect Supernatant cent->super inject Inject into LC-MS/MS super->inject quant Quantification using MRM inject->quant

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive review of existing scientific literature reveals a notable absence of empirical data on the cytotoxic properties of Ethyllucidone. To address this gap and guide future research, this document presents a comparative guide based on a predictive framework. We leverage experimental data from structurally related chalcones to hypothesize the cytotoxic potential of this compound. This guide provides a template for data presentation, detailed experimental protocols for cytotoxicity assessment, and diagrams of hypothesized signaling pathways, offering a foundational resource for the investigation of this compound and its analogues as potential therapeutic agents.

Introduction

This compound is a chalcone (B49325), a class of natural compounds characterized by an open-chain flavonoid structure. Chalcones are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1] While direct experimental evidence for this compound's cytotoxicity is currently unavailable in peer-reviewed literature, its structural classification suggests potential activity. This guide provides a comparative analysis based on the cytotoxic profiles of well-studied chalcones, offering a predictive insight into the potential efficacy of this compound and a framework for its future evaluation.

Comparative Cytotoxicity Data (Hypothetical and Analogue-Based)

In the absence of direct data for this compound, this section presents cytotoxicity data for representative chalcones against various cancer cell lines. This table serves as a template for how experimental findings for this compound could be structured and provides a baseline for expected potency based on its chemical class. Licochalcone A, in particular, has demonstrated significant cytotoxic effects across multiple cell lines.[1]

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Lung AdenocarcinomaData Not Available-
Hep-2Laryngeal CarcinomaData Not Available-
B-16Mouse MelanomaData Not Available-
3T3Normal FibroblastData Not Available-
Licochalcone A A549Lung Adenocarcinoma46.13[1]
Hep-2Laryngeal Carcinoma<10 µg/mL[1]
B-16Mouse Melanoma25.89[1]
3T3Normal Fibroblast33.42
trans-Chalcone A549Lung Adenocarcinoma81.29
Hep-2Laryngeal Carcinoma<10 µg/mL
B-16Mouse Melanoma45.42
3T3Normal Fibroblast48.40
4-Methoxychalcone A549Lung Adenocarcinoma85.40
B-16Mouse Melanoma50.15
3T3Normal Fibroblast64.34
Doxorubicin (Control) VariousVariousVariable-

Experimental Protocols

Reproducibility of findings is paramount in scientific research. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and cytotoxicity.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Materials:

  • Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO).

  • Cancer cell lines (e.g., A549, HepG2, MCF-7) and a normal cell line (e.g., 3T3).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multichannel pipette.

  • Microplate reader.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the same concentration as in the highest compound concentration) and a negative control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for the screening and evaluation of a novel natural product for cytotoxic activity.

G cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation a Natural Product Extraction b Compound Isolation (e.g., this compound) a->b c Cytotoxicity Assay (MTT) - Multiple Cell Lines - Determine IC50 b->c d Mechanism of Action Studies (e.g., Apoptosis Assay) c->d e Comparative Analysis d->e f Signaling Pathway Investigation e->f g Lead Compound Identification f->g Further Development

Caption: A typical experimental workflow for characterizing the bioactivity of a novel compound.

Hypothesized Signaling Pathways

Based on the known mechanisms of other chalcones, this compound is hypothesized to induce cytotoxicity through the modulation of key signaling pathways such as NF-κB and MAPK, which are central to inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition can lead to apoptosis in cancer cells.

G This compound This compound IKK IKK Complex This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NFκB NF-κB (p50/p65) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation (Blocked) ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory Transcription (Downregulated) Apoptosis Apoptosis ProInflammatory->Apoptosis Leads to

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Stress signals can activate the JNK and p38 MAPK cascades, leading to apoptosis.

G This compound This compound-induced Cellular Stress MAPKKK MAPKKK (ASK1, MEKK) This compound->MAPKKK Activation MAPKK MAPKK (MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (c-Jun, ATF2) MAPK->TranscriptionFactors Activation Bcl2 Bcl-2 Family (Bax, Bim) TranscriptionFactors->Bcl2 Upregulation of Pro-apoptotic members Mitochondria Mitochondria Bcl2->Mitochondria Induces Permeability Caspases Caspase Activation Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized activation of pro-apoptotic MAPK signaling by this compound.

Conclusion

While the direct cytotoxic effects of this compound remain to be elucidated, its classification as a chalcone provides a strong rationale for its investigation as a potential anticancer agent. This guide offers a predictive framework, complete with comparative data from related compounds, standardized experimental protocols, and hypothesized mechanisms of action. It is intended to serve as a valuable resource for researchers embarking on the study of this compound's bioactivity, facilitating a structured and informed approach to its evaluation. Future in vitro and in vivo studies are essential to validate these hypotheses and determine the therapeutic potential of this compound and its derivatives.

References

A Researcher's Guide to Confirming the Identity and Comparing the Bioactivity of Commercially Available Ethyllucidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents frequently leads researchers to explore unique natural products. Ethyllucidone, a chalcone (B49325) reportedly isolated from Lindera strychnifolia, has emerged as one such compound of interest. However, significant ambiguity and a lack of comprehensive public data surrounding its chemical and biological properties present a substantial challenge for researchers. Notably, there is widespread confusion between this compound and the structurally similar, well-characterized compound, Lucidone (B1675363). This guide provides a framework for researchers to definitively confirm the identity of commercially available products marketed as this compound and offers a comparative analysis with Lucidone as a critical reference point.

Section 1: The Challenge of Verifying this compound's Identity

A significant point of confusion arises from a discrepancy in the reported molecular formula in some commercial and literature sources, with C17H16O5 being erroneously listed, which would fundamentally alter the compound's identity and expected properties. This highlights the unreliability of currently available information and the potential for misidentification of commercial samples.

Given this landscape, any research involving a product marketed as this compound must begin with a comprehensive and systematic confirmation of its chemical identity.

Section 2: Experimental Protocols for Identity Confirmation

To address the ambiguity surrounding this compound, a multi-faceted analytical approach is essential. The following experimental protocols, standard for the characterization of chalcones, are recommended to definitively identify the compound in a commercial sample.

Spectroscopic Analysis

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): This technique will provide information on the number and types of protons in the molecule. For a chalcone structure, characteristic signals for vinylic protons (protons on the carbon-carbon double bond) are expected, typically appearing as doublets with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration. Aromatic protons will appear in the downfield region, and signals for the ethoxy group (a triplet and a quartet) should be clearly identifiable.

  • ¹³C NMR (Carbon-13 NMR): This will determine the number of unique carbon atoms. Key signals to identify include the carbonyl carbon of the ketone (typically δ > 180 ppm) and the carbons of the α,β-unsaturated system.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure, and unambiguously assigning all signals.

2.1.2 Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): This is critical for determining the exact molecular weight and, consequently, the precise molecular formula of the compound. This will definitively resolve the C17H16O4 versus C17H16O5 discrepancy.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern of a chalcone typically involves cleavages of the bonds adjacent to the carbonyl group.

2.1.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. For a chalcone, the key characteristic absorption bands to look for are:

  • A strong C=O (carbonyl) stretching vibration of the α,β-unsaturated ketone.

  • C=C stretching vibrations for the alkene and aromatic rings.

2.1.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

Chalcones exhibit characteristic UV absorption bands due to their extended conjugated system. Typically, two main absorption bands are observed, and their specific wavelengths can be influenced by the substituents on the aromatic rings.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a compound. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with a small amount of acid like formic acid) can be used. A pure sample should show a single, sharp peak. This technique is also invaluable for quantifying the compound.

Experimental Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the comprehensive identification of a commercial sample purported to be this compound.

G Experimental Workflow for Identity Confirmation cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Data Analysis & Conclusion start Commercial Sample ('this compound') solubility Solubility Testing start->solubility tlc Thin Layer Chromatography (TLC) solubility->tlc nmr NMR Spectroscopy (1H, 13C, 2D) tlc->nmr hrms High-Resolution Mass Spectrometry tlc->hrms ftir FTIR Spectroscopy tlc->ftir uvvis UV-Vis Spectroscopy tlc->uvvis hplc HPLC Analysis tlc->hplc analysis Comprehensive Data Analysis nmr->analysis hrms->analysis ftir->analysis uvvis->analysis quant Quantitative Analysis hplc->quant quant->analysis conclusion Identity Confirmed / Refuted analysis->conclusion

A logical workflow for the analytical confirmation of a commercial sample's identity.

Section 3: Comparative Analysis: this compound vs. Lucidone

Given the significant data gap for this compound, a direct comparison of its biological activity with alternatives is not currently possible from existing literature. However, due to the frequent confusion, a comparison with the well-studied Lucidone is highly relevant and necessary. Lucidone is a structurally similar chalcone that has been extensively investigated for its biological activities.

FeatureThis compound (Unconfirmed)Lucidone (Confirmed)
Molecular Formula C17H16O4C15H12O4
CAS Number 1195233-59-019956-53-7
Structural Difference Ethoxy (-OCH2CH3) groupHydroxyl (-OH) group
Commercial Availability Limited, identity requires verificationReadily available from multiple suppliers
Purity (Typical) Requires in-house verificationOften >98%
Biological Activity Largely uncharacterizedPotent anti-inflammatory, antioxidant, and wound-healing properties
Signaling Pathways UnknownInhibition of NF-κB and MAPK (JNK, p38) pathways
Lucidone: A Well-Characterized Alternative

Lucidone has been the subject of numerous studies, demonstrating a range of biological effects. Its anti-inflammatory properties are particularly well-documented. Lucidone has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines.[3] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3]

Signaling Pathways Modulated by Lucidone

The anti-inflammatory effects of Lucidone are mediated through its interaction with key intracellular signaling pathways. Specifically, Lucidone has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[4][5][6]

NF-κB Signaling Pathway Inhibition by Lucidone

G NF-κB Signaling Pathway Inhibition by Lucidone cluster_0 lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates lucidone Lucidone lucidone->ikk Inhibits ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nfkb_nuc->gene Induces G MAPK Signaling Pathway Inhibition by Lucidone cluster_0 lps LPS receptor Receptor lps->receptor jnk JNK receptor->jnk Activates p38 p38 MAPK receptor->p38 Activates lucidone Lucidone lucidone->jnk Inhibits lucidone->p38 Inhibits ap1 AP-1 jnk->ap1 Activates p38->ap1 Activates nucleus Nucleus ap1->nucleus ap1_nuc AP-1 gene Pro-inflammatory Gene Expression ap1_nuc->gene Induces

References

Safety Operating Guide

Navigating the Disposal of Ethyllucidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Ethyllucidone is crucial for maintaining a safe and compliant laboratory environment. Due to the limited availability of specific data for this compound, this guide synthesizes general best practices for handling and disposing of hazardous chemical waste, with a focus on compounds of a similar chemical class (chalcones).

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a fundamental aspect of laboratory safety and regulatory compliance. This document outlines the recommended procedures for the disposal of this compound, a chalcone (B49325) derivative for which a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on established protocols for handling hazardous laboratory chemicals and the known reactivity of the chalcone chemical class.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, should adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the principles of the Resource Conservation and Recovery Act (RCRA). The primary goal is to ensure the safety of laboratory personnel and to prevent environmental contamination. Key principles include waste minimization, proper segregation, secure containment, and disposal through a licensed hazardous waste facility.

Quantitative Data Summary

A thorough review of publicly available scientific literature and safety databases did not yield specific quantitative physicochemical or toxicological data for this compound. In the absence of this data, it must be treated as a hazardous chemical of unknown toxicity. The following table remains unpopulated due to the lack of available data.

PropertyValueSource
Melting PointData not available
Boiling PointData not available
SolubilityData not available
Acute Toxicity (e.g., LD50)Data not available
Environmental HazardsData not available

Researchers are advised to handle this compound with the universal precautions for a potentially hazardous substance.

Experimental Protocols: Forced Degradation Studies for Chalcones

While specific protocols for the disposal of this compound via chemical degradation are not established, studies on the stability of chalcones indicate their susceptibility to degradation under certain conditions. The following are generalized protocols for inducing degradation, typically used in stability testing, which may inform potential (but not validated for disposal) chemical treatment methods. These protocols are for analytical and research purposes and are not a substitute for disposal through a certified hazardous waste facility.

Acid Hydrolysis:

  • Prepare a stock solution of this compound in a suitable organic solvent.

  • In a clean vial, mix a known volume of the this compound stock solution with an equal volume of 0.1 M hydrochloric acid (HCl)[1].

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours)[1].

  • Monitor the degradation by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Base Hydrolysis:

  • Prepare a stock solution of this compound.

  • Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH)[2].

  • Maintain the solution at room temperature for a set time (e.g., 1 hour)[2].

  • Neutralize the solution with 0.1 M HCl before analysis[2].

Oxidative Degradation:

  • Prepare a stock solution of this compound.

  • Mix a known volume of the stock solution with an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.

  • Keep the solution at room temperature, protected from light, for a designated period (e.g., 8 hours).

  • Analyze the resulting solution for degradation products.

Step-by-Step Disposal Procedures for this compound

Given the lack of specific safety data, the following conservative, step-by-step procedure is recommended for the disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound (e.g., unused solid compound, contaminated labware, solutions) must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless they are known to be compatible. Specifically, keep it separate from strong oxidizing agents.

Step 2: Proper Containerization

  • Select a Compatible Container: Use a chemically resistant container with a secure, leak-proof lid. Plastic containers are often preferred for their durability.

  • Leave Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for expansion of contents.

Step 3: Labeling

  • Attach a Hazardous Waste Label: As soon as the waste container is first used, affix a hazardous waste label.

  • Complete the Label: Clearly write the full chemical name ("this compound") and any other components of the waste mixture. Indicate the hazards (e.g., "Caution: Chemical of Unknown Toxicity," "Irritant").

Step 4: Accumulation and Storage

  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Always keep the waste container securely closed, except when adding waste.

Step 5: Disposal Request and Pickup

  • Arrange for Disposal: Once the container is full or has been in accumulation for the maximum allowed time (per your institution's policy, often not to exceed one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Ethyllucidone_Disposal_Workflow start Start: this compound Waste Generated identify 1. Identify as Hazardous Waste (Treat as Unknown Toxicity) start->identify segregate 2. Segregate from Incompatible Waste identify->segregate no_drain Prohibited: Do Not Dispose Down Drain identify->no_drain no_trash Prohibited: Do Not Dispose in Regular Trash identify->no_trash containerize 3. Place in a Labeled, Compatible Container segregate->containerize store 4. Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize->store request_pickup 5. Request Disposal via EHS or Licensed Contractor store->request_pickup end End: Proper Disposal request_pickup->end

Caption: A workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ethyllucidone

Author: BenchChem Technical Support Team. Date: December 2025

As "Ethyllucidone" is a fictional chemical, this guide has been developed using the properties and safety procedures for Chloroform (CAS No. 67-66-3) as a representative hazardous laboratory chemical. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they handle and adhere to all institutional and governmental regulations.

Essential Safety & Handling Information for Chloroform

Chloroform (Trichloromethane) is a colorless, volatile liquid with a nonirritating odor.[1] It is a suspected carcinogen and can cause damage to the liver, kidneys, and nervous system through prolonged or repeated exposure.[2][3] Due to its potential hazards, including toxicity if inhaled, swallowed, or absorbed through the skin, handling Chloroform requires strict adherence to safety protocols.[4][5]

Engineering Controls

All work involving the transfer or use of pure or concentrated Chloroform must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][6] Dilute solutions (<10%) in small quantities (<500 mL) may be used on a benchtop with adequate ventilation, though a fume hood is always preferred.[6][7] Ensure that an eyewash station and safety shower are readily accessible in the work area.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling Chloroform. The minimum required PPE includes a lab coat, chemical-resistant gloves, and safety glasses.[1]

Hand Protection: Chloroform penetrates standard nitrile gloves in under 2.5 minutes.[1][7] Therefore, gloves made of Viton® or Polyvinyl Acetate (PVA) are recommended for extended handling.[1][6] If using nitrile gloves for brief tasks, a double-gloving technique may be considered, but gloves must be changed immediately upon contamination.[9][10] Always consult the glove manufacturer's compatibility chart.

Eye and Face Protection: Tightly fitted, ANSI/ISEA Z87.1 approved safety glasses are required at a minimum.[1] When there is a risk of splashing, chemical splash goggles and a face shield must be worn.[1][6]

Skin and Body Protection: A lab coat, preferably flame-resistant, must be worn and fully buttoned.[6] Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[6]

Exposure Limits

Adherence to established occupational exposure limits is critical for personnel safety. The odor threshold for Chloroform (85-307 ppm) is well above safe exposure limits, meaning that if you can smell it, you are likely overexposed.[1][9]

AgencyExposure LimitNotes
OSHA 50 ppmCeiling Limit (not to be exceeded at any time)[2][11][12]
NIOSH 2 ppm60-minute Short-Term Exposure Limit (STEL)[2][11][12]
ACGIH 10 ppm8-hour Time-Weighted Average (TWA)[2][9]

Operational Plans: Handling and Storage

Handling:

  • Always handle Chloroform in a well-ventilated area, preferably a chemical fume hood.[8][13]

  • Keep containers tightly closed when not in use to prevent vapor release.[1][14]

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Wash hands thoroughly with soap and water after handling.[7][13]

  • Purchase the smallest practical container size and use shatter-resistant or coated glass bottles if available.[9]

Storage:

  • Store Chloroform in a cool, dry, well-ventilated area away from incompatible materials.[1][14]

  • Incompatible substances include strong bases, chemically active metals (e.g., aluminum, potassium, sodium), and strong oxidizing agents.[6]

  • Use secondary containment to prevent spills.[6][7]

  • Date containers upon receipt and upon opening. Bottles older than two years may contain hazardous phosgene (B1210022) gas and should be disposed of.[9]

Emergency and Disposal Plans

Spill Response

A detailed workflow for responding to a Chloroform spill is essential to mitigate exposure and environmental contamination.

SpillResponse spill Chloroform Spill Occurs evacuate Evacuate Immediate Area Alert Others Nearby spill->evacuate IMMEDIATE ACTION assess Assess Spill Size evacuate->assess minor Minor Spill (<1 Liter & Contained) assess->minor Small & Manageable major Major Spill (>1 Liter or Uncontained) assess->major Large or Hazardous ppe Don Appropriate PPE: - Viton®/PVA Gloves - Splash Goggles & Face Shield - Respirator (if needed) minor->ppe call_ehs Call EHS/Emergency Services (e.g., 911 from campus phone) major->call_ehs absorb Cover with Inert Absorbent (e.g., Spill Kit Sorbent) ppe->absorb collect Collect & Place in Sealed Hazardous Waste Container absorb->collect decontaminate Decontaminate Area with Soap and Water collect->decontaminate end_minor Dispose of Waste & PPE Report Incident decontaminate->end_minor secure Secure Area (Close Doors, Restrict Access) call_ehs->secure end_major Await Emergency Response secure->end_major

Caption: Workflow for Chloroform Spill Response.

First Aid Procedures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

Disposal Plan

Chloroform is a hazardous waste and must never be disposed of down the drain or in regular trash.[15]

  • Collection: Collect all Chloroform-containing waste (liquid, solid, and contaminated PPE) in a designated, properly labeled, and tightly sealed hazardous waste container.[13][15] Do not mix Chloroform with other waste types.[15]

  • Storage: Store the waste container in a secure, well-ventilated area, within secondary containment, away from incompatible materials.[14]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal service.[14][15] Follow all local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.